Antcin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H42O4 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
(6R)-2-methyl-3-methylidene-6-[(4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-3,11-dioxo-2,4,5,6,7,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid |
InChI |
InChI=1S/C29H42O4/c1-16(18(3)27(32)33)7-8-17(2)21-11-12-23-20-9-10-22-19(4)24(30)13-14-28(22,5)26(20)25(31)15-29(21,23)6/h17-19,21-23H,1,7-15H2,2-6H3,(H,32,33)/t17-,18?,19+,21-,22+,23+,28+,29-/m1/s1 |
InChI Key |
WTSUWKBKPMVEBO-QMHPZZQYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CCC3=C([C@]2(CCC1=O)C)C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C(=O)O)C |
Canonical SMILES |
CC1C2CCC3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C |
Synonyms |
antcin A |
Origin of Product |
United States |
Foundational & Exploratory
The Anti-Inflammatory Mechanisms of Antcin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antcin A, a triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-inflammatory effects. This document details the key signaling pathways modulated by this compound, presents quantitative data from relevant studies, outlines detailed experimental protocols for investigating its activity, and provides visual representations of these pathways and workflows. The information is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.
Core Anti-Inflammatory Mechanisms of this compound
This compound and its related compounds, such as Antcin K and H, combat inflammation through a multi-pronged approach at the molecular level. The primary mechanisms of action involve the mimicry of glucocorticoids, inhibition of the pro-inflammatory NF-κB signaling pathway, and suppression of the NLRP3 inflammasome.
Glucocorticoid Receptor (GR) Agonism
A primary mechanism of this compound's anti-inflammatory action is its ability to act as a glucocorticoid mimetic[1][2]. By binding to the cytosolic Glucocorticoid Receptor (GR), this compound initiates a signaling cascade analogous to that of endogenous glucocorticoids.
-
Binding and Translocation : this compound binds to the GR, causing the dissociation of heat-shock proteins and promoting the dimerization of the this compound/GR complex[1].
-
Nuclear Translocation : This activated complex then translocates from the cytoplasm into the nucleus[1][2].
-
Transcriptional Regulation : Within the nucleus, the this compound/GR complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the suppression of pro-inflammatory gene expression[1].
Glucocorticoid Receptor Activation Pathway by this compound
Caption: this compound mimics glucocorticoids, leading to GR nuclear translocation and gene regulation.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, and its inhibition is a key aspect of this compound's and Antcin K's anti-inflammatory effects[3][4][5][6].
-
Suppression of Pro-inflammatory Mediators : Antcins have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[7].
-
Modulation of NF-κB Activation : This is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus, where it would otherwise activate the transcription of pro-inflammatory genes[7]. Studies on Antcin K show a dose-dependent reduction in the phosphorylation of the p65 subunit of NF-κB[3][5].
Inhibition of NF-κB Signaling by Antcins
Caption: Antcins inhibit the NF-κB pathway by preventing IκBα degradation.
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18. This compound, H, and K have been identified as potent inhibitors of the NLRP3 inflammasome[8][9][10][11].
-
Inhibition of Assembly and Activation : this compound has been shown to inhibit the assembly and activation of the NLRP3 inflammasome[9].
-
Reduction of IL-1β Production : By suppressing the NLRP3 inflammasome, Antcins lead to a decrease in the production and release of mature IL-1β[8][10]. This has been observed with Antcin H in models of neuroinflammation[8][10]. Antcin K has also been shown to target NLRP3 to suppress neuroinflammation[11].
NLRP3 Inflammasome Inhibition by Antcins
Caption: Antcins suppress inflammation by inhibiting NLRP3 inflammasome assembly.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and related compounds from various studies.
Table 1: Glucocorticoid Receptor Activation by this compound
| Compound | Minimal Concentration for Nuclear Migration of GR | Reference |
| This compound | 10 µmol/L | [2] |
| Cortisone | 1 µmol/L | [2] |
| Dexamethasone | 0.1 µmol/L | [2] |
Table 2: Dose-Dependent Inhibition of Pro-inflammatory Markers by Antcin K in Rheumatoid Arthritis Synovial Fibroblasts (RASFs)
| Marker | Antcin K Concentration | Effect | Reference |
| NF-κB (p65) Phosphorylation | 0.3, 1, 3, 10 µM | Dose-dependent reduction | [3] |
| NF-κB Luciferase Activity | 0.3, 1, 3, 10 µM | Dose-dependent reduction | [3] |
| TNF-α, IL-1β, IL-8 mRNA | 0.3, 1, 3, 10 µM | Significant dose-dependent reduction | [3] |
| TNF-α, IL-1β, IL-8 Protein | 0.3, 1, 3, 10 µM | Significant dose-dependent reduction | [3] |
Table 3: Inhibition of NLRP3 Inflammasome Components by Antcin H in BV2 Microglia
| Treatment | Effect on NLRP3 Protein Levels | Effect on ASC Protein Levels | Reference |
| LPS (1 µg/ml) + ATP (1 mM) | Increased | Increased | [10] |
| + Antcin H (10 µM) | Reduced | Reduced | [10] |
| + Antcin H (20 µM) | Further Reduced | Further Reduced | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory mechanisms.
LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol is a standard in vitro model to screen for anti-inflammatory activity.
Experimental Workflow
Caption: Workflow for assessing this compound's anti-inflammatory effect in macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed cells in 96-well plates (for viability and cytokine assays) or 6-well plates (for protein and RNA analysis) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (no this compound) and a negative control (no LPS).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cytokine production).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis using ELISA.
-
Cell Lysate: Wash the cells with PBS and lyse them with RIPA buffer for Western blot analysis of proteins like iNOS, COX-2, and phosphorylated NF-κB p65.
-
-
Analysis:
-
ELISA: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant according to the manufacturer's protocol.
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary and secondary antibodies to detect target proteins.
-
Glucocorticoid Receptor (GR) Nuclear Translocation Assay
This assay determines the ability of this compound to induce the translocation of GR from the cytoplasm to the nucleus.
Methodology:
-
Cell Culture: Use a cell line that expresses GR, such as A549 human lung carcinoma cells.
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1-2 hours). Include a positive control (dexamethasone) and a negative control (vehicle).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunofluorescence Staining:
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against GR.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation by measuring the fluorescence intensity of GR in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates translocation.
-
NLRP3 Inflammasome Activation Assay
This assay is used to assess the inhibitory effect of Antcins on the activation of the NLRP3 inflammasome.
Methodology:
-
Cell Culture: Use bone marrow-derived macrophages (BMDMs) or THP-1 human monocytic cells (differentiated into macrophages with PMA).
-
Priming (Signal 1): Prime the cells with LPS (1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Treatment: Treat the primed cells with various concentrations of this compound, H, or K for 1-2 hours.
-
Activation (Signal 2): Add an NLRP3 activator, such as ATP (5 mM) or nigericin (10 µM), for 30-60 minutes.
-
Sample Collection:
-
Supernatant: Collect the supernatant to measure mature IL-1β and IL-18 levels by ELISA.
-
Cell Lysate: Lyse the cells to analyze the expression of NLRP3, ASC, and pro-caspase-1 by Western blot.
-
-
Analysis:
-
ELISA: Quantify the concentration of secreted IL-1β and IL-18.
-
Western Blot: Detect the protein levels of NLRP3 inflammasome components. A decrease in cleaved caspase-1 and mature IL-1β in the supernatant and reduced expression of NLRP3 components in the cell lysate indicates inhibition.
-
Conclusion
This compound exhibits potent anti-inflammatory effects through a sophisticated and multi-targeted mechanism of action. Its ability to mimic glucocorticoids, inhibit the central inflammatory NF-κB pathway, and suppress the NLRP3 inflammasome underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide provide a solid foundation for further research into the pharmacological properties of this compound and its derivatives. Future investigations should focus on elucidating the precise molecular interactions and downstream effects of this compound to fully harness its therapeutic potential for a range of inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antcin K Inhibits TNF-α, IL-1β and IL-8 Expression in Synovial Fibroblasts and Ameliorates Cartilage Degradation: Implications for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antcin K Inhibits TNF-α, IL-1β and IL-8 Expression in Synovial Fibroblasts and Ameliorates Cartilage Degradation: Implications for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antcin K inhibits chondrosarcoma motility by reducing MMP‑7 expression via downregulation of the PI3K, Akt, mTOR and NF‑κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory potential of Antrodia Camphorata through inhibition of iNOS, COX-2 and cytokines via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective Effects of Antcin H Isolated from Antrodia cinnamomea Against Neuroinflammation in Huntington's Disease via NLRP3 Inflammasome Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Antcin K targets NLRP3 to suppress neuroinflammation and improve the neurological behaviors of mice with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological properties of Antcin A
An In-depth Technical Guide to the Pharmacological Properties of Antcin A
Introduction
This compound is a prominent steroid-like triterpenoid isolated from the fruiting bodies of the rare and valuable medicinal mushroom Antrodia cinnamomea (synonymous with Antrodia camphorata or Taiwanofungus camphoratus), a fungus endemic to Taiwan.[1][2][3] Traditionally used in folk medicine for various ailments, including liver diseases, inflammation, and hypertension, A. cinnamomea has garnered significant scientific interest.[4][5][6] Its therapeutic efficacy is largely attributed to a unique profile of bioactive secondary metabolites, with antcins being a major group.[3] Among these, this compound is one of the most studied compounds, demonstrating a broad spectrum of pharmacological activities, including potent anti-inflammatory, anti-cancer, hepatoprotective, and anti-diabetic properties.[6][7][8] This guide provides a detailed overview of the pharmacological properties of this compound, focusing on its molecular mechanisms, supported by quantitative data and experimental methodologies for an audience of researchers and drug development professionals.
Anti-Inflammatory Properties
This compound exhibits significant anti-inflammatory effects, primarily by acting as a glucocorticoid mimetic. This mechanism distinguishes it from many other natural anti-inflammatory compounds.[1][9]
Mechanism of Action: Glucocorticoid Receptor (GR) Pathway
The primary anti-inflammatory mechanism of this compound involves its interaction with the cytosolic Glucocorticoid Receptor (GR).[9] Structurally, this compound resembles glucocorticoids, allowing it to bind to the GR.[1][9] This binding initiates a signaling cascade:
-
Binding and Dissociation: Lipophilic this compound diffuses across the cell membrane and binds to the cytosolic GR, causing the dissociation of a heat-shock protein (HSP) complex.[5][10]
-
Dimerization and Translocation: The this compound/GR complex then dimerizes and translocates into the nucleus.[5][9][10]
-
Gene Regulation: Inside the nucleus, the complex binds to Glucocorticoid Responsive Elements (GREs) on target genes.[5][10] This binding modulates gene expression, leading to the suppression of pro-inflammatory proteins (e.g., cytokines, iNOS, COX-2) and the enhancement of anti-inflammatory proteins.[4][10]
Studies have shown that this compound, but not other major antcins like B, C, H, and K, can induce this nuclear migration of GR, confirming its specific role as a glucocorticoid agonist.[1][11] Molecular modeling suggests that the C-7 position of this compound is critical for its effective docking into the hydrophobic binding cavity of the GR.[2][5]
Additional Anti-Inflammatory Mechanisms
While the GR pathway is primary, some evidence suggests this compound can also suppress pro-inflammatory biomolecule release by down-regulating iNOS and COX-2 expression through the NF-κB pathway, and by decreasing mRNA levels of IL-1β, TNF-α, and IL-6.[4]
Anti-Cancer Properties
This compound and its related compounds have demonstrated significant anti-cancer activity across various cancer cell lines, targeting processes like metastasis, cell viability, and cancer stemness.[3][12]
Inhibition of Epithelial-to-Mesenchymal Transition (EMT)
A key aspect of cancer metastasis is EMT. This compound has been shown to effectively block this process in human breast cancer cells (MCF-7 and MDA-MB-231).[12]
-
Mechanism: this compound treatment leads to the transcriptional activation of p53.[12] Activated p53 induces the expression of microRNA-200c (miR-200c).[12] In turn, miR-200c represses its target, ZEB1, which is a key transcriptional repressor of epithelial markers.[12] The suppression of ZEB1 results in the upregulation of epithelial markers like E-cadherin and occludin, and the downregulation of mesenchymal markers such as N-cadherin and vimentin, thereby inhibiting the EMT process and reducing the migratory and invasive potential of cancer cells.[12]
References
- 1. [PDF] this compound, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids | Semantic Scholar [semanticscholar.org]
- 2. This compound, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and Anti-Inflammatory Activity Relationship of Ergostanes and Lanostanes in Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound contributs to anti-inflammatory effect of Niuchangchih (Antrodia camphorata) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antcin-A Modulates Epithelial-to-Mesenchymal Transition and Inhibits Migratory and Invasive Potentials of Human Breast Cancer Cells via p53-Mediated miR-200c Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Antcin A: A Technical Guide to its Molecular Targets and Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antcin A, a steroid-like triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea, has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth overview of the molecular targets of this compound and its intricate interactions within cellular signaling pathways. We consolidate quantitative data on its bioactivity, detail key experimental methodologies for its study, and present visual representations of its mechanisms of action to support further research and drug development efforts.
Core Molecular Targets
This compound exerts its biological effects by interacting with several key molecular targets, primarily implicated in inflammation and cancer.
Glucocorticoid Receptor (GR)
This compound functions as a mimetic of glucocorticoids, binding to the cytosolic Glucocorticoid Receptor (GR). This interaction initiates a signaling cascade with anti-inflammatory outcomes. Upon binding, the this compound/GR complex translocates to the nucleus, where it binds to glucocorticoid responsive elements (GREs) on target genes, leading to the suppression of pro-inflammatory gene expression. The minimal concentration of this compound required to induce this nuclear migration is 10 µM.
NLRP3 Inflammasome
This compound is an inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. By inhibiting the assembly and activation of this complex, this compound effectively dampens the inflammatory response.
Modulation of Signaling Pathways
This compound has been shown to modulate several critical signaling pathways involved in cell proliferation, survival, and inflammation. While some of the direct evidence for this compound is still emerging, studies on closely related compounds like Antcin K and Antrocin provide a strong indication of its mechanisms.
PI3K/Akt/mTOR Pathway
Evidence suggests that this compound and its analogs inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by this compound likely contributes to its anti-cancer effects by reducing the phosphorylation of key components like p85, Akt, and mTOR.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial mediator of inflammatory responses. This compound and its analogs have been demonstrated to suppress the activation of NF-κB. This is achieved by inhibiting the phosphorylation of key signaling molecules in the pathway, which prevents the translocation of NF-κB into the nucleus and the subsequent transcription of pro-inflammatory genes.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivity of this compound and its related compounds.
| Compound | Assay | Cell Line | IC50 / Minimal Concentration | Reference |
| This compound | GR Nuclear Translocation | A549 (Human Lung Carcinoma) | 10 µM | |
| Antrocin | Cell Viability | HCT116 (Human Colorectal Carcinoma) | 137.6 µM | |
| Antrocin | Cell Viability | RKO (Human Colorectal Carcinoma) | 199.2 µM |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound interaction with the Glucocorticoid Receptor signaling pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Antcin A as a Glucocorticoid Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antcin A, a triterpenoid isolated from the medicinal mushroom Antrodia camphorata, has demonstrated potential as a glucocorticoid receptor (GR) agonist. This document provides a comprehensive technical overview of the scientific evidence supporting this role, detailing the mechanism of action, quantitative data, and relevant experimental protocols. It is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of this compound as a modulator of the glucocorticoid signaling pathway.
Introduction
Glucocorticoids are a cornerstone in the treatment of inflammatory and autoimmune diseases, primarily through their interaction with the glucocorticoid receptor, a ligand-activated transcription factor. Upon activation, the GR translocates to the nucleus and modulates the expression of a wide array of genes, leading to the suppression of pro-inflammatory pathways and the induction of anti-inflammatory mediators.[1][2] this compound, a steroid-like compound, has been identified as a promising natural product that mimics the action of glucocorticoids, thereby exhibiting anti-inflammatory effects.[1][3] This guide synthesizes the current understanding of this compound's function as a GR agonist.
Mechanism of Action
This compound's mechanism as a GR agonist follows the classical pathway of glucocorticoid action.[1][2] By virtue of its lipophilic nature, this compound is believed to passively diffuse across the cell membrane into the cytoplasm.[1][2] There, it binds to the cytosolic GR, which is maintained in an inactive state through a complex with heat shock proteins (HSPs).[1][2] Ligand binding induces a conformational change in the GR, leading to the dissociation of the HSP chaperone complex.[1][2] Subsequently, the activated this compound-GR complexes dimerize and translocate into the nucleus.[1][2] Within the nucleus, these dimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby regulating their transcription.[1][2] This modulation of gene expression results in the observed anti-inflammatory effects.[1][2]
Quantitative Data
The activity of this compound as a GR agonist has been quantified through various experimental approaches. The primary evidence is derived from its ability to induce the nuclear translocation of the glucocorticoid receptor. While specific EC50 and Ki values for this compound are not yet available in the public domain, comparative studies provide valuable insights into its potency.
| Compound | Minimal Concentration for GR Nuclear Translocation (µmol/L) | Simulated Binding Affinity Score (PLP2 value) |
| This compound | 10 | -95.0 |
| Cortisone | 1 | -96.4 |
| Dexamethasone | 0.1 | -104.1 |
| Table 1: Comparative quantitative data for this compound and reference glucocorticoids. Data sourced from Chen et al., 2011.[1] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to characterize this compound as a GR agonist.
Glucocorticoid Receptor Nuclear Translocation Assay
This assay visually confirms the activation of GR by assessing its movement from the cytoplasm to the nucleus upon ligand binding.
References
- 1. This compound, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inhibitory Pathway of Antcin A on the NLRP3 Inflammasome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome, a key component of the innate immune system, is implicated in a wide array of inflammatory diseases. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of programmed cell death known as pyroptosis. Antcin A, a triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea, has emerged as a potent inhibitor of the NLRP3 inflammasome. This technical guide provides an in-depth overview of the inhibitory pathway of this compound, detailing the molecular mechanisms, experimental validation, and quantitative data. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development.
Introduction to the NLRP3 Inflammasome Pathway
The activation of the NLRP3 inflammasome is a two-step process: priming and activation.
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). These signals activate transcription factors, most notably NF-κB, leading to the upregulation of NLRP3 and pro-IL-1β gene expression.[1][2]
-
Activation (Signal 2): A diverse range of secondary stimuli, including ATP, pore-forming toxins, and crystalline substances, can trigger the activation of the NLRP3 inflammasome.[3] This leads to the assembly of a multi-protein complex consisting of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. The proximity of pro-caspase-1 molecules within this complex facilitates their auto-cleavage and activation.[4]
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[5] Furthermore, activated caspase-1 can cleave Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and inducing pyroptosis.[6][7]
This compound: A Potent Modulator of the NLRP3 Inflammasome
This compound is a prominent bioactive compound derived from Antrodia cinnamomea, a fungus with a long history in traditional medicine.[8][9] Research has demonstrated that this compound and its related compounds, such as Antcin H and Antcin K, possess significant anti-inflammatory properties, primarily through the inhibition of the NLRP3 inflammasome.[10][11]
Mechanism of Action
This compound exerts its inhibitory effects by targeting the assembly and activation of the NLRP3 inflammasome.[10] While the precise binding site of this compound on the NLRP3 protein is still under investigation, studies on related compounds like Antcin K suggest a direct interaction.[12] This interaction is believed to prevent the conformational changes in NLRP3 that are necessary for its oligomerization and the subsequent recruitment of ASC and pro-caspase-1.
The inhibitory actions of this compound disrupt the following key events in the NLRP3 inflammasome pathway:
-
Inhibition of Inflammasome Assembly: this compound directly interferes with the formation of the NLRP3 inflammasome complex.[10]
-
Suppression of Cytokine Production: By preventing caspase-1 activation, this compound significantly reduces the maturation and secretion of IL-1β and IL-18.[8][13]
-
Mitigation of Pyroptosis: this compound has been shown to inhibit the cleavage of Gasdermin D, thereby preventing pore formation and subsequent pyroptotic cell death.[10]
Quantitative Data on the Inhibitory Effects of Antcin Analogs
| Compound | Cell Type | Stimulus | Cytokine Measured | Concentration | % Inhibition (approx.) | Reference |
| Antcin K | Human RA Synovial Fibroblasts | Endogenous | TNF-α | 10 µM | >50% | [13] |
| Antcin K | Human RA Synovial Fibroblasts | Endogenous | IL-1β | 10 µM | >50% | [13] |
| Antcin K | Human RA Synovial Fibroblasts | Endogenous | IL-8 | 10 µM | >50% | [13] |
| Antcin K | CIA Mice (in vivo) | Collagen | Serum TNF-α | 30 mg/kg | Significant reduction | [8] |
| Antcin K | CIA Mice (in vivo) | Collagen | Serum IL-1β | 30 mg/kg | Significant reduction | [8] |
| Antcin K | CIA Mice (in vivo) | Collagen | Serum IL-8 | 30 mg/kg | Significant reduction | [8] |
Signaling Pathways and Experimental Workflows
NLRP3 Inflammasome Activation and Inhibition by this compound
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the key inhibitory points of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.com]
- 6. Mechanism and Regulation of Gasdermin-Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antcin K Inhibits TNF-α, IL-1β and IL-8 Expression in Synovial Fibroblasts and Ameliorates Cartilage Degradation: Implications for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chemmethod.com [chemmethod.com]
- 12. adipogen.com [adipogen.com]
- 13. Antcin K Inhibits TNF-α, IL-1β and IL-8 Expression in Synovial Fibroblasts and Ameliorates Cartilage Degradation: Implications for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Antcin A Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antcin A, a triterpenoid from the medicinal mushroom Antrodia cinnamomea, has garnered significant interest for its potent anti-inflammatory and potential therapeutic properties. A growing body of evidence suggests that its primary mechanism of action involves mimicking glucocorticoids and binding to the cytosolic glucocorticoid receptor (GR). However, other potential molecular targets, such as the NLRP3 inflammasome and peroxisome proliferator-activated receptor alpha (PPARα), may also contribute to its pharmacological profile. This technical guide provides an in-depth overview of the in silico modeling of this compound's interaction with these receptors, offering detailed methodologies for computational studies and summarizing the available quantitative data to facilitate further research and drug development efforts.
Primary Target: Glucocorticoid Receptor (GR)
The principal anti-inflammatory effects of this compound are attributed to its activity as a glucocorticoid receptor agonist.[1][2][3] In silico modeling plays a crucial role in elucidating the molecular interactions underpinning this activity.
Quantitative Data Summary
| Compound | Minimal Concentration for GR Nuclear Translocation (µM)[2][3] | Simulated Binding Affinity (PLP2 Score)[1] |
| This compound | 10 | -95.0 |
| Cortisone | 1 | Not Reported |
| Dexamethasone | 0.1 | -104.1 |
| Cortisol | Not Reported | -96.4 |
Table 1: Comparative data for Glucocorticoid Receptor activation and simulated binding.
In Silico Modeling Workflow: this compound and the Glucocorticoid Receptor
This section outlines a detailed protocol for the molecular docking and molecular dynamics simulation of this compound with the human glucocorticoid receptor.
Figure 1: In silico modeling workflow for this compound-GR interaction.
Experimental Protocols
This protocol is based on methodologies reported in the literature for similar steroid-receptor interactions.
Objective: To predict the binding pose and estimate the binding affinity of this compound to the ligand-binding domain (LBD) of the glucocorticoid receptor.
Software: Discovery Studio with CDOCKER protocol.
Protocol:
-
Receptor Preparation:
-
Obtain the crystal structure of the human glucocorticoid receptor LBD from the Protein Data Bank (PDB). Recommended PDB IDs include 1M2Z and 4MDD.
-
Prepare the protein by removing water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues at a physiological pH.
-
Define the binding site based on the location of the co-crystallized ligand in the original PDB file or through binding site prediction tools.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or generate it using molecular modeling software.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., CHARMm).
-
-
CDOCKER Docking:
-
Launch the CDOCKER protocol in Discovery Studio.
-
Define the prepared GR structure as the receptor and the energy-minimized this compound as the ligand.
-
Specify the defined binding site for the docking calculations.
-
Set the number of random conformations to be generated and the number of final poses to be saved.
-
Run the simulation. CDOCKER will generate multiple conformations of the ligand and dock them into the flexible receptor binding site.
-
-
Analysis of Results:
-
Analyze the generated docking poses based on their CDOCKER interaction energy and binding energy scores.
-
Calculate the Piecewise Linear Potential (PLP2) score to estimate the binding affinity.[1]
-
Visualize the best-scoring poses to identify key interactions (hydrogen bonds, hydrophobic interactions) between this compound and the GR binding site residues. Key interacting residues for glucocorticoids include Gln642, Arg611, and Asn564.[1]
-
Objective: To assess the stability of the docked this compound-GR complex and to further refine the binding mode.
Software: GROMACS
Protocol:
-
System Preparation:
-
Use the best-ranked docked complex from the molecular docking study as the starting structure.
-
Select a suitable force field (e.g., OPLS-AA or AMBER) for both the protein and the ligand.
-
Place the complex in a simulation box of appropriate size and shape (e.g., a cubic box with a minimum distance of 1.0 nm from the protein to the box edge).
-
Solvate the system with an appropriate water model (e.g., TIP3P or SPC/E).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.
-
NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
-
-
-
Production MD Run:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns or longer) to allow for adequate sampling of the conformational space.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.
-
Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze the hydrogen bond network and other non-bonded interactions between this compound and GR over time.
-
Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP).
-
Signaling Pathway
Upon binding of this compound to the cytosolic GR, a conformational change is induced, leading to the dissociation of heat shock proteins (HSPs). The this compound-GR complex then dimerizes and translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the DNA, thereby modulating the transcription of target genes involved in the inflammatory response.[1][2]
Figure 2: this compound-mediated Glucocorticoid Receptor signaling pathway.
Potential Secondary Targets
While the glucocorticoid receptor is the primary target, preliminary evidence suggests that this compound may also interact with other proteins involved in inflammation.
NLRP3 Inflammasome
This compound has been described as a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system that, when activated, leads to the release of pro-inflammatory cytokines.[4] However, direct binding assays and in silico modeling studies specifically for the this compound-NLRP3 interaction are currently lacking.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
Studies on other antcin compounds (B, H, and K) have shown them to be agonists of PPARα, a nuclear receptor involved in the regulation of lipid metabolism and inflammation.[5][6] While there is no direct evidence for this compound binding to PPARα, its structural similarity to other antcins suggests this as a plausible secondary target.
Proposed In Silico Workflow for Secondary Targets
A similar in silico workflow as described for the glucocorticoid receptor can be applied to investigate the potential binding of this compound to NLRP3 and PPARα.
Figure 3: Proposed workflow for investigating this compound's secondary targets.
Conclusion and Future Directions
In silico modeling has been instrumental in characterizing the interaction between this compound and its primary target, the glucocorticoid receptor. The provided methodologies offer a robust framework for researchers to further investigate this interaction and explore potential secondary targets. A critical next step will be the experimental validation of these computational models through direct binding assays to determine the binding affinity of this compound to GR, NLRP3, and PPARα. Such data will be invaluable for refining the in silico models and accelerating the development of this compound and its analogues as novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
Hepatoprotective Effects of Antcin A and Its Analogs: A Technical Overview
Introduction
Antcin A, a triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea, has garnered significant attention for its potent hepatoprotective properties. This technical guide synthesizes the current scientific understanding of the mechanisms through which this compound and its structural analogs, Antcin C and Antcin H, exert their liver-protective effects. We will delve into the key signaling pathways modulated by these compounds, present quantitative data from preclinical studies, and provide an overview of the experimental protocols used to elucidate these effects. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound for liver diseases.
Core Mechanisms of Hepatoprotection
The hepatoprotective effects of Antcins are multifactorial, involving the modulation of several key signaling pathways implicated in liver injury. The primary mechanisms identified to date include the inhibition of c-Jun N-terminal kinase (JNK)-mediated mitochondrial injury, activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response, and suppression of inflammatory pathways mediated by Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome.
Inhibition of JNK-Mediated Mitochondrial Injury by Antcin H
Sustained activation of c-Jun N-terminal kinase (JNK) and its subsequent translocation to the mitochondria are critical events in the pathogenesis of both necrotic and apoptotic liver injury, such as that induced by acetaminophen (APAP) overdose or galactosamine/tumor necrosis factor-α (GalN/TNFα).[1][2] Antcin H has been shown to be highly effective in mitigating this form of liver damage by disrupting the interaction between phosphorylated JNK (p-JNK) and the mitochondrial outer membrane protein Sab.[1][2]
This disruption prevents the perpetuation of a reactive oxygen species (ROS)-dependent self-sustaining activation loop of the MAPK cascade, thereby protecting mitochondria and preventing cell death.[1][2] Importantly, Antcin H does not directly inhibit JNK itself or act as a general free radical scavenger.[1][2] Its specific action on the p-JNK-Sab interaction makes it a targeted therapeutic candidate.
Experimental Protocols
-
Animal Models:
-
APAP-induced Necrotic Liver Injury: Male C57BL/6 mice are fasted overnight and then administered a single intraperitoneal (i.p.) injection of acetaminophen (300 mg/kg). Antcin H (25 or 50 mg/kg) is administered i.p. 1 hour before or 1 hour after the APAP challenge.[1][2] Serum alanine aminotransferase (ALT) levels and liver histology are assessed 6 hours post-APAP injection.
-
GalN/TNFα-induced Apoptotic Liver Injury: Mice are pretreated with Antcin H (25 or 50 mg/kg, i.p.) twice, at 6 and 1 hour before the i.p. administration of galactosamine (800 mg/kg) and TNFα (12 μg/kg).[1] Serum ALT and liver histology are evaluated 6 hours after the challenge.[1]
-
-
Cell-Based Assays:
Quantitative Data
| Model | Treatment | Parameter | Result | Reference |
| APAP-induced Liver Injury (in vivo) | Antcin H (50 mg/kg) pretreatment | Serum ALT (U/L) | Significant reduction compared to APAP alone | [1][2] |
| GalN/TNFα-induced Liver Injury (in vivo) | Antcin H (50 mg/kg) pretreatment | Serum ALT (U/L) | Significant reduction compared to GalN/TNFα alone | [1] |
| TNFα-induced Apoptosis (in vitro) | Antcin H (100 μM) | Apoptosis (%) | Significant decrease in apoptotic cells | [1] |
Signaling Pathway Visualization
References
- 1. Antcin H Protects Against Acute Liver Injury Through Disruption of the Interaction of c-Jun-N-Terminal Kinase with Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antcin H Protects Against Acute Liver Injury Through Disruption of the Interaction of c-Jun-N-Terminal Kinase with Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Antcin A: A Potential SARS-CoV-2 Entry Inhibitor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ongoing global health landscape necessitates the exploration of novel antiviral agents against SARS-CoV-2. A promising avenue of research is the identification of compounds that inhibit viral entry into host cells, a critical initial step in the infection cycle. Antcin A, a steroid-like phytochemical isolated from the medicinal mushroom Antrodia cinnamomea, has emerged as a candidate for such an inhibitor. This technical guide provides a comprehensive overview of the existing in vitro evidence supporting the potential of this compound as a SARS-CoV-2 entry inhibitor. The primary mechanism of action appears to be the downregulation of the host cell receptor, Angiotensin-Converting Enzyme 2 (ACE2), which is pivotal for viral attachment and subsequent membrane fusion. This document summarizes the quantitative data from key studies, details the experimental protocols utilized, and provides visual representations of the proposed inhibitory pathways and experimental workflows.
Proposed Mechanism of Action: Inhibition of ACE2 Expression
SARS-CoV-2 entry into host cells is primarily mediated by the interaction of the viral spike (S) protein with the host cell surface receptor, ACE2. Following this binding, the S protein is cleaved by host proteases, such as TMPRSS2, which facilitates the fusion of the viral and cellular membranes, allowing the viral genome to enter the cytoplasm.
Current research suggests that this compound exerts its inhibitory effect not by directly binding to the spike protein or ACE2, but by reducing the overall expression of the ACE2 receptor on the host cell surface.[1][2] This reduction in available receptors would consequently limit the number of binding sites for SARS-CoV-2, thereby impeding viral entry. Studies have demonstrated that treatment of human epithelial and lung cells with this compound leads to a significant decrease in both ACE2 mRNA and protein levels.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the inhibitory effects of antcins and related compounds from Antrodia cinnamomea.
Table 1: Effect of Antcins on ACE2 Protein Levels in HT-29 Cells
| Compound | Concentration | Treatment Duration | Control ACE2 Level (ng/mL) | Treated ACE2 Level (ng/mL) | % Reduction | Reference |
| This compound | 40 µM | 48 hours | 11.23 | 4.39 | 60.9% | [5] |
| Antcin B | 40 µM | 48 hours | 11.23 | 4.22 | 62.4% | [5] |
| Antcin C | 40 µM | 48 hours | 11.23 | 4.19 | 62.7% | [5] |
| Antcin I | 40 µM | 48 hours | 11.23 | 4.19 | 62.7% | [5] |
| Antcin H | 40 µM | 48 hours | 11.23 | 5.91 | 47.4% | [5] |
Table 2: Inhibition of ACE2 Protease Activity and Pseudovirus Infection
| Compound | Assay | Target | Inhibitory Value | Reference |
| Dehydrosulphurenic acid | Enzymatic Assay | Recombinant human ACE2 | Ki = 1.53 µM | [1][6] |
| A. cinnamomea extract (AC) | Pseudovirus Infection Assay | SARS-CoV-2 Pseudovirus | Significant Reduction | [1][6] |
| Dehydrosulphurenic acid | Pseudovirus Infection Assay | SARS-CoV-2 Pseudovirus | Significant Reduction | [1][6] |
*Note: Specific IC50 values for this compound in SARS-CoV-2 pseudovirus neutralization or spike-ACE2 binding inhibition assays are not available in the reviewed literature. The studies report a "significant reduction" in viral infection without providing a precise IC50 value for the purified compound.
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound's potential as a SARS-CoV-2 entry inhibitor.
Cell Culture and Maintenance
-
Cell Lines:
-
Human colorectal adenocarcinoma cells (HT-29) were used for ACE2 expression and activity assays.[5]
-
Human lung cancer cells (CL1-5) and human lung fibroblasts (MRC-5) were used for ACE2 expression studies.[4]
-
Human embryonic kidney 293T cells expressing ACE2 (HEK293T-ACE2) were used for pseudovirus infection assays.[1][6]
-
-
Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[4][5]
Quantification of ACE2 Protein and mRNA Levels
-
Western Blotting:
-
Cells (e.g., CL1-5) were treated with varying concentrations of this compound or vehicle control for specified durations (e.g., 24 hours).[4]
-
Total protein was extracted from cell lysates using RIPA buffer.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with a primary antibody against human ACE2, followed by an HRP-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH was used as a loading control.[4][5]
-
-
Quantitative Real-Time PCR (qPCR):
-
Total RNA was extracted from treated and control cells using a suitable RNA isolation kit.
-
cDNA was synthesized from the RNA templates using a reverse transcription kit.
-
qPCR was performed using specific primers for ACE2 and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of ACE2 mRNA was calculated using the ΔΔCt method.[5]
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
HT-29 cells were treated with antcins for 48 hours.[5]
-
Cell lysates were prepared, and the total protein concentration was determined.
-
The levels of ACE2 in the cell lysates were quantified using a commercially available human ACE2 ELISA kit according to the manufacturer's instructions.[5]
-
The optical density was measured at 450 nm, and ACE2 concentration was determined from a standard curve.
-
ACE2 Enzymatic Activity Assay
-
Recombinant human ACE2 protein (10 ng) was incubated with the test compound (e.g., Dehydrosulphurenic acid at 1 µg) in an assay buffer (75 mM Tris, 1 M NaCl) for 15 minutes at room temperature in a 96-well plate.[4]
-
A fluorogenic peptide substrate, Mca-YVADAPK(Dnp)-OH, was added to a final concentration of 20 µM.[4]
-
The fluorescence intensity was measured over time to determine the rate of substrate cleavage, which is indicative of ACE2 enzymatic activity.
SARS-CoV-2 Pseudovirus Infection Assay
-
SARS-CoV-2 pseudovirus (e.g., lentiviral particles expressing the SARS-CoV-2 spike protein and a luciferase reporter gene) was pre-incubated with various concentrations of the test compound (e.g., A. cinnamomea extract or Dehydrosulphurenic acid) for a specified time (e.g., 1 hour) at 37°C.[1][6]
-
The virus-compound mixture was then added to the HEK293T-ACE2 cells.
-
After a defined incubation period (e.g., 48-72 hours), the cells were lysed, and the luciferase activity was measured using a luminometer.
-
The reduction in luciferase signal in treated wells compared to untreated wells indicated the inhibition of pseudovirus entry.
Visualized Workflows and Pathways
Discussion and Future Directions
The compiled evidence strongly suggests that this compound and other related compounds from Antrodia cinnamomea warrant further investigation as potential prophylactic or therapeutic agents against SARS-CoV-2. The primary mechanism of downregulating ACE2 expression is a compelling host-directed therapeutic strategy. However, it is crucial to acknowledge the current limitations of the research.
Most of the quantitative data on ACE2 inhibition is derived from studies using various antcins, and while this compound is effective, it is part of a group of active compounds. Furthermore, a definitive IC50 value for this compound in a SARS-CoV-2 pseudovirus or live virus neutralization assay is currently lacking in the published literature. This is a critical piece of data for assessing its potency and potential for clinical translation.
Future research should focus on:
-
Determining the IC50 of purified this compound in both pseudovirus and live SARS-CoV-2 neutralization assays.
-
Elucidating the precise molecular pathway through which this compound downregulates ACE2 gene expression.
-
Conducting in vivo studies in relevant animal models to assess the efficacy, pharmacokinetics, and safety of this compound.
-
Investigating the potential for synergistic effects when this compound is combined with direct-acting antiviral agents.
Conclusion
This compound demonstrates significant promise as a SARS-CoV-2 entry inhibitor through its ability to downregulate the expression of the ACE2 receptor. The in vitro data provides a solid foundation for its further development. The detailed experimental protocols and workflows presented in this guide offer a framework for researchers to build upon these initial findings. While more rigorous quantitative assessment of its antiviral potency is required, this compound represents a valuable lead compound in the ongoing search for effective countermeasures against COVID-19.
References
- 1. Antrodia cinnamomea May Interfere with the Interaction Between ACE2 and SARS-CoV-2 Spike Protein in vitro and Reduces Lung Inflammation in a Hamster Model of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mbios.org [mbios.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
Unveiling the Antioxidant Prowess of Antcin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antcin A, a steroid-like phytochemical isolated from the medicinal mushroom Antrodia cinnamomea, has garnered significant scientific interest for its potent pharmacological activities, particularly its profound antioxidant properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's antioxidant effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The evidence presented herein positions this compound as a promising candidate for further investigation in the development of novel therapeutics targeting oxidative stress-related pathologies.
Core Antioxidant Mechanism: Activation of the Nrf2 Signaling Pathway
The primary mechanism by which this compound exerts its antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a master regulator of the cellular antioxidant response, orchestrating the expression of a suite of antioxidant and detoxification enzymes.[1][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by inducers such as this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[4]
This activation leads to the upregulation of several critical antioxidant enzymes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties.[1]
-
NAD(P)H: Quinone Oxidoreductase-1 (NQO-1): A flavoprotein that detoxifies quinones and reduces oxidative stress.[1]
-
γ-Glutamylcysteine Synthetase (γ-GCLC): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[1]
-
Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[1]
Studies on related compounds like Antcin C and Antcin M have shown that this Nrf2 activation can be mediated by upstream kinases such as c-Jun N-terminal kinases 1/2 (JNK1/2) and Phosphoinositide 3-kinase (PI3K).[1][2]
Quantitative Analysis of Antioxidant Activity
The antioxidant capacity of this compound and its related compounds has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data from published studies.
Table 1: In Vitro Antioxidant and Cytoprotective Effects of Antcins
| Compound | Assay | Cell Line | Treatment/Challenge | Concentration | Result | Reference |
| Antcin C | ROS Scavenging (DCFH-DA) | HepG2 | AAPH (10 mM) | 5 µM | 23.6% reduction in ROS | [1] |
| 10 µM | 33.2% reduction in ROS | [1] | ||||
| 20 µM | 40.5% reduction in ROS | [1] | ||||
| Antcin C | Cell Viability (MTT) | HepG2 | AAPH (10 mM) | 20 µM | Increased cell viability from 62% to over 95% (with NAC) | [1] |
| Antcin H | ROS Scavenging (H2DCFDA) | STHdhQ109 | Endogenous mHTT | 5 µM | Significant reduction in ROS | [5] |
| 10 µM | Further significant reduction in ROS | [5] | ||||
| Antcin K | DPPH Radical Scavenging | Cell-free | DPPH | 5.76 ± 0.14 µg/mL | IC50 value | [6] |
| This compound | Anti-inflammatory (NO production) | RAW264.7 | LPS | 19.61 ± 0.8 µM | IC50 value | [7] |
Table 2: Upregulation of Antioxidant Gene and Protein Expression by Antcin C
| Target Gene/Protein | Assay | Cell Line | Treatment | Concentration | Fold Increase | Reference |
| HO-1 | Western Blot | HepG2 | Antcin C + AAPH | 20 µM | Dose-dependent increase | [1] |
| NQO-1 | Western Blot | HepG2 | Antcin C + AAPH | 20 µM | Dose-dependent increase | [1] |
| γ-GCLC | Western Blot | HepG2 | Antcin C + AAPH | 20 µM | Dose-dependent increase | [1] |
| SOD | Western Blot | HepG2 | Antcin C + AAPH | 20 µM | Dose-dependent increase | [1] |
| HO-1 mRNA | RT-PCR | HepG2 | Antcin C + AAPH | 20 µM | Dose-dependent increase | [1] |
| NQO-1 mRNA | RT-PCR | HepG2 | Antcin C + AAPH | 20 µM | Dose-dependent increase | [1] |
| γ-GCLC mRNA | RT-PCR | HepG2 | Antcin C + AAPH | 20 µM | Dose-dependent increase | [1] |
Experimental Protocols
Determination of Intracellular Reactive Oxygen Species (ROS)
This protocol is based on the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable fluorescent probe.
-
Cell Culture and Treatment: Cells (e.g., HepG2) are seeded in appropriate plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound for a specified duration (e.g., 2 hours).
-
Induction of Oxidative Stress: An ROS-inducing agent, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells for a short incubation period (e.g., 30 minutes).[8]
-
Staining: The cells are then incubated with DCFH-DA solution in the dark. Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Quantification: The fluorescence intensity is measured using a fluorescence spectrophotometer or a fluorescence microscope. A decrease in fluorescence in this compound-treated cells compared to the control indicates ROS scavenging activity.[1][8]
Western Blot Analysis for Antioxidant Protein Expression
This method is used to detect and quantify the expression levels of specific antioxidant proteins.
-
Cell Lysis: Cells treated with this compound and/or an oxidative stressor are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target antioxidant proteins (e.g., Nrf2, HO-1, NQO-1).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added, and the resulting signal is detected, which is proportional to the amount of the target protein.[1]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a cell-free assay to evaluate the direct free radical scavenging capacity of a compound.
-
Preparation of Reagents: A solution of DPPH in a suitable solvent (e.g., ethanol or methanol) is prepared.
-
Reaction: Different concentrations of the test compound (e.g., Antcin K) are mixed with the DPPH solution.[6]
-
Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
-
Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.[6]
Visualizing the Molecular Pathways and Workflows
Signaling Pathway of this compound-mediated Nrf2 Activation
Caption: this compound activates Nrf2 signaling via upstream kinases.
Experimental Workflow for ROS Detection
Caption: Workflow for measuring intracellular ROS levels.
Experimental Workflow for Western Blotting
Caption: Key steps in Western Blot analysis for protein expression.
Conclusion and Future Directions
This compound demonstrates significant antioxidant properties, primarily through the robust activation of the Nrf2 signaling pathway, leading to the enhanced expression of a battery of protective antioxidant enzymes. The quantitative data and established experimental protocols provide a solid foundation for its further evaluation. Future research should focus on elucidating the precise molecular targets of this compound that initiate the upstream signaling cascade leading to Nrf2 activation. Moreover, comprehensive in vivo studies in various disease models are warranted to translate these promising in vitro findings into potential therapeutic applications for diseases with an underlying oxidative stress etiology. The structure-activity relationships among different Antcin analogues also present a fertile ground for the design and synthesis of even more potent antioxidant agents.
References
- 1. Antcin C from Antrodia cinnamomea Protects Liver Cells Against Free Radical-Induced Oxidative Stress and Apoptosis In Vitro and In Vivo through Nrf2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antcin C from Antrodia cinnamomea Protects Liver Cells Against Free Radical-Induced Oxidative Stress and Apoptosis In Vitro and In Vivo through Nrf2-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A steroid like phytochemical Antcin M is an anti-aging reagent that eliminates hyperglycemia-accelerated premature senescence in dermal fibroblasts by direct activation of Nrf2 and SIRT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Antcin A Solubility and Preparation in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antcin A is a steroid-like phytochemical isolated from the fruiting bodies of the medicinal mushroom Antrodia cinnamomea[1]. This compound has garnered significant interest in the scientific community for its potent anti-inflammatory and anti-tumor activities[1][2]. Mechanistically, this compound has been identified as a powerful inhibitor of the NLRP3 inflammasome and can also exert anti-inflammatory effects by mimicking glucocorticoids[1][3][4]. Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions, making Dimethyl Sulfoxide (DMSO) the solvent of choice for in vitro and research applications. This document provides detailed protocols for the solubilization, preparation, and storage of this compound in DMSO, along with key application examples.
Physicochemical Properties and Solubility
Proper preparation of this compound solutions begins with an understanding of its fundamental properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₉H₄₂O₄ | [5] |
| Molecular Weight | 454.64 g/mol | [1] |
| Appearance | White solid/powder | [6] |
| Purity | >96% (typical) |[1] |
This compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.
Table 2: Solubility of this compound in DMSO
| Solvent | Concentration (Mass) | Concentration (Molar) | Notes |
|---|
| DMSO | 50 mg/mL | 109.98 mM | Sonication is recommended to facilitate dissolution.[1] |
Preparation of this compound Stock Solutions in DMSO
Accurate and consistent preparation of stock solutions is critical for reproducible experimental results. The following protocol describes the preparation of a 110 mM stock solution, leveraging the maximum solubility of this compound in DMSO.
Protocol 1: Preparation of ~110 mM (50 mg/mL) this compound Stock Solution
Materials and Equipment:
-
This compound (solid powder)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Preparation: Work in a clean, dry environment. A laminar flow hood is recommended if the solution is intended for cell culture to maintain sterility[7].
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of this compound.
-
Solubilization: a. Transfer the weighed this compound powder into a sterile microcentrifuge tube. b. Add the calculated volume of DMSO. For 50 mg of this compound, add 1 mL of DMSO. c. Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Sonication (Recommended): To ensure complete dissolution, place the tube in a bath sonicator for 5-10 minutes at room temperature[1]. Visually inspect the solution to confirm that no solid particulates remain.
-
Aliquotting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the main stock[8].
-
Storage: Store the aliquots as recommended in Section 3.
Storage and Stability
The stability of this compound in DMSO is crucial for maintaining its biological activity over time.
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
|---|---|---|---|
| Solid Powder | -20°C | Up to 3 years | [1] |
| In DMSO | -80°C | Up to 1 year | [1] |
| In DMSO | -20°C | Up to 1 month |[8] |
Key Stability Considerations:
-
Freeze-Thaw Cycles: Although many compounds are stable through multiple freeze-thaw cycles in DMSO, it is best practice to aliquot stock solutions to minimize this stress[8][9][10].
-
Water Content: DMSO is hygroscopic. The presence of water can be more detrimental to compound stability than oxygen[9][10]. Use anhydrous DMSO and store it properly to prevent water absorption.
-
Room Temperature Storage: Long-term storage at room temperature is not recommended. Studies show significant compound degradation in DMSO over several months at ambient temperatures[11][12].
Protocol for Preparing Working Solutions for Cell-Based Assays
For most cellular applications, the concentrated DMSO stock solution must be diluted to a final working concentration in an aqueous culture medium.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Principle: To avoid cytotoxicity and solvent-induced artifacts, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%[8]. This requires a serial dilution approach. A vehicle control, containing the same final concentration of DMSO without the compound, must always be included in experiments[8].
Procedure:
-
Thaw Stock: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in fresh cell culture medium. For example, dilute the 110 mM stock 1:100 in medium to create a 1.1 mM intermediate stock. This helps prevent the compound from precipitating out of the solution.
-
Final Dilution: Add the required volume of the intermediate stock (or the main stock for a single dilution step) to the final volume of cell culture medium to achieve the desired working concentration.
-
Example Calculation: To prepare 1 mL of a 10 µM working solution from a 1.1 mM intermediate stock:
-
Use the formula: C₁V₁ = C₂V₂
-
(1.1 mM) * V₁ = (10 µM) * (1 mL)
-
(1100 µM) * V₁ = (10 µM) * (1000 µL)
-
V₁ = (10 * 1000) / 1100 ≈ 9.1 µL
-
Add 9.1 µL of the 1.1 mM intermediate stock to 990.9 µL of culture medium.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (that was used to deliver the compound) to the same final volume of culture medium. If using an intermediate dilution step, add the equivalent volume of the DMSO-medium mixture.
-
Mix and Use: Gently mix the final working solution and the vehicle control before adding them to the cells.
Application Examples & Signaling Pathways
This compound's utility stems from its ability to modulate key inflammatory pathways.
A. Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, when activated by various stimuli, triggers the maturation of pro-inflammatory cytokines like IL-1β and induces pyroptotic cell death[13][14]. This compound has been shown to be a potent inhibitor of the NLRP3 inflammasome, preventing its activation and assembly[1].
B. Glucocorticoid Receptor (GR) Nuclear Translocation
This compound shares structural similarities with glucocorticoids and can mimic their anti-inflammatory mechanism[6]. It binds to the cytosolic glucocorticoid receptor (GR), causing the dissociation of chaperone proteins (like HSP90), dimerization of the GR-Antcin A complex, and subsequent translocation into the nucleus to regulate gene expression[3][15].
References
- 1. This compound | NOD | TargetMol [targetmol.com]
- 2. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C29H42O4 | CID 10004121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. lifetein.com [lifetein.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 11. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 13. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 14. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Quantification of Antcin A using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Antcin A is a steroid-like triterpenoid isolated from the fruiting bodies of the medicinal mushroom Antrodia cinnamomea. It has garnered significant interest within the scientific community due to its potent anti-inflammatory and anti-tumor properties. The primary mechanism of its anti-inflammatory action involves mimicking glucocorticoids and inhibiting the NLRP3 inflammasome pathway.[1][2] As research into its therapeutic potential expands, a reliable and robust analytical method for its quantification is crucial for quality control, pharmacokinetic studies, and formulation development. This application note details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of this compound in various sample matrices.
Principle This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of an organic solvent (acetonitrile) and acidified water. Quantification is performed by a UV/Vis or Diode Array Detector (DAD) set at the maximum absorbance wavelength of this compound, which is approximately 254 nm. The concentration of this compound in a sample is determined by comparing its peak area to that of a calibration curve constructed from certified reference standards.
Experimental Protocols
Materials and Reagents
-
This compound certified reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (ACS grade)
-
Dimethyl sulfoxide (DMSO, ACS grade)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)
Instrumentation
-
HPLC system equipped with:
-
Degasser
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV/Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
-
Chromatography Data System (CDS) software
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or DMSO in a volumetric flask. Sonicate briefly if needed to ensure complete dissolution. Store at -20°C.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 200 µg/mL. A typical calibration series may include 1, 5, 10, 25, 50, 100, and 200 µg/mL.
Sample Preparation
1.4.1 From Antrodia cinnamomea Fruiting Bodies or Mycelia
-
Drying and Grinding: Dry the fungal material at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder.
-
Extraction: Accurately weigh 1 g of the powdered sample into a flask. Add 20 mL of methanol and perform extraction using sonication for 30 minutes or reflux for 1 hour. Repeat the extraction process three times.[3]
-
Concentration: Combine the extracts and filter them. Evaporate the solvent under reduced pressure or a gentle stream of nitrogen to obtain the crude extract.
-
Reconstitution: Reconstitute the dried extract in a known volume (e.g., 2 mL) of methanol or the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.
1.4.2 From Biological Matrices (e.g., Plasma, Tissue Homogenate)
-
Protein Precipitation: To 100 µL of the biological sample, add 300-400 µL of ice-cold methanol to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at >10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant. For increased concentration, the solvent can be evaporated under nitrogen and the residue reconstituted in a smaller volume of the mobile phase.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial before analysis.
HPLC Chromatographic Conditions
The following parameters provide a robust starting point for the quantification of this compound.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min, 45% B; 5-25 min, 45-90% B; 25-30 min, 90% B; 30.1-35 min, 45% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 - 40°C |
| Injection Volume | 10 µL |
| Detection | UV/DAD at 254 nm |
| Run Time | 35 minutes |
Data Presentation and Method Validation
Data Analysis
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Use the CDS software to integrate the peak area. Construct a calibration curve by plotting the peak area versus the concentration of the working standards. Determine the concentration of this compound in the sample using the linear regression equation derived from the calibration curve.
Method Validation Summary
A full method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose. The following table summarizes typical acceptance criteria for key validation parameters.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | ≥ 0.995 | > 0.999 |
| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |
| Precision (% RSD) | Intra-day: ≤ 2% Inter-day: ≤ 3% | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) ≥ 10 | ~0.5 µg/mL |
| Specificity | No interfering peaks at the retention time of this compound | Peak purity > 0.99 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification.
Simplified Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects through multiple pathways. It can mimic glucocorticoids, binding to the glucocorticoid receptor (GR) and promoting its translocation to the nucleus to regulate gene expression.[1][2][4] Additionally, it is a known inhibitor of the NLRP3 inflammasome, a key component of the innate immune response.[5][6][7] Inhibition of NLRP3 prevents the activation of Caspase-1, thereby reducing the maturation and release of pro-inflammatory cytokines like IL-1β.
Caption: Anti-inflammatory signaling of this compound.
References
- 1. This compound, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Identification of Potent Antidiabetic Compounds from Antrodia cinnamomea—An Edible Taiwanese Mushroom [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antcin A Cell Viability Assay Using MTT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antcin A is a steroid-like phytochemical isolated from the endemic Taiwanese mushroom Antrodia cinnamomea. This valuable compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-cancer properties.[1] One of the key areas of investigation is its cytotoxic effect on various cancer cell lines. A widely used method to quantify this effect is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) cell viability assay.
These application notes provide a comprehensive overview and a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell viability using the MTT assay. The information is intended to guide researchers in designing and executing robust experiments to evaluate the therapeutic potential of this promising natural compound.
Principle of the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The underlying principle involves the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes present in the mitochondria of viable, metabolically active cells. The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm. The intensity of the purple color is directly proportional to the number of viable cells.
Data Presentation: Cytotoxicity of this compound and Related Compounds
The following table summarizes the available quantitative data on the cytotoxic effects of this compound and its related compounds on various human cancer cell lines, as determined by the MTT assay. It is important to note that the half-maximal inhibitory concentration (IC50) values can vary depending on the specific experimental conditions, such as incubation time and cell seeding density.
| Compound | Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| This compound | HT-29 | Colorectal Adenocarcinoma | 48 | > 40 |
| Antcin B | HT-29 | Colorectal Adenocarcinoma | 48 | ~40 |
| Antcin C | HT-29 | Colorectal Adenocarcinoma | 48 | > 40 |
| Antcin H | HT-29 | Colorectal Adenocarcinoma | 48 | > 20 |
| Antcin I | HT-29 | Colorectal Adenocarcinoma | 48 | > 20 |
| Antcin K | HT-29 | Colorectal Adenocarcinoma | 48 | ~15 |
| Antcin M | HT-29 | Colorectal Adenocarcinoma | 48 | > 20 |
Note: The data for HT-29 cells is derived from a study where the highest tested concentration was 40 µM. For several Antcin variants, a significant reduction in cell viability was not observed at this concentration, hence the IC50 is presented as greater than the specified value.[2]
Experimental Protocols
This section provides a detailed methodology for conducting an MTT assay to determine the cell viability of cancer cells treated with this compound.
Materials and Reagents
-
This compound (of desired purity)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow
Experimental workflow for the this compound MTT assay.
Step-by-Step Protocol
1. Cell Seeding:
-
Culture the desired cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the optimal seeding density (typically 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium) in a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
2. Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 10-20 mM) in sterile DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in a serum-free medium to achieve the desired final concentrations. It is recommended to use a broad range of concentrations initially (e.g., 1, 5, 10, 20, 40, 80, 100 µM) to determine the approximate IC50 value.
-
Important: The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
3. Cell Treatment:
-
After the overnight incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions (and vehicle control) to the respective wells. Include wells with untreated cells (medium only) as a negative control.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
4. MTT Assay:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.
-
After the incubation, carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization and a homogenous solution.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot the percentage of cell viability against the corresponding this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, using a suitable software program (e.g., GraphPad Prism) by fitting the data to a dose-response curve.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/AKT and MAPK Signaling Pathways
The PI3K/AKT and MAPK signaling pathways are crucial for cell growth, proliferation, and survival. In many cancers, these pathways are aberrantly activated. This compound has been reported to inhibit these pathways, leading to a decrease in cancer cell viability.
References
- 1. Antcin-A Modulates Epithelial-to-Mesenchymal Transition and Inhibits Migratory and Invasive Potentials of Human Breast Cancer Cells via p53-Mediated miR-200c Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antcins from Antrodia cinnamomea and Antrodia salmonea Inhibit Angiotensin-Converting Enzyme 2 (ACE2) in Epithelial Cells: Can Be Potential Candidates for the Development of SARS-CoV-2 Prophylactic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Antcin A-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the molecular effects of Antcin A, a steroid-like phytochemical isolated from the medicinal mushroom Antrodia cinnamomea. This compound and its analogues have garnered significant interest for their potent anti-inflammatory and anti-tumor activities. This document outlines the key signaling pathways affected by this compound and provides detailed protocols for performing Western blot analysis to assess changes in protein expression in treated cells.
Introduction to this compound and its Cellular Effects
This compound has been shown to modulate several critical signaling pathways involved in cell proliferation, apoptosis, and metastasis. Western blot analysis is an indispensable technique to elucidate the mechanisms of action of this compound by quantifying the changes in the expression levels of key regulatory proteins. Studies have demonstrated that this compound can influence the PI3K/Akt, MAPK, and NF-κB signaling pathways, as well as proteins involved in cell cycle regulation and apoptosis.[1][2][3][4]
Key Signaling Pathways Modulated by this compound
Western blot analysis of cells treated with this compound and its analogues (such as Antcin K) has revealed significant alterations in the expression and phosphorylation status of proteins within major signaling cascades.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. This compound and its derivatives have been shown to inhibit this pathway in various cancer cell lines.[1][2][4][5][6]
-
Mechanism: Antcin treatment can lead to a decrease in the phosphorylation of key proteins such as Akt, mTOR, and their downstream effectors like GSK3-β.[1][2] This inhibition can suppress cancer cell viability and growth.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis. This compound has been observed to modulate this pathway.[1][2]
-
Mechanism: Treatment with this compound can result in a significant decrease in the phosphorylation of ERK1/2, JNK, and p38, thereby inhibiting cancer cell progression.[1][2]
NF-κB Pathway
The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. Antcin K has been shown to suppress NF-κB signaling.[3][4][5][7]
-
Mechanism: Antcin K can decrease the phosphorylation of p65, a key component of the NF-κB complex, leading to the downregulation of inflammatory and survival signals.[5][7]
Cell Cycle and Apoptosis Regulation
This compound and its analogues can induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of key regulatory proteins.[2][8]
-
Mechanism: Treatment can lead to a reduction in the levels of cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (e.g., CDK2), and an increase in cell cycle inhibitors (e.g., p21).[2] Furthermore, an increase in the levels of cleaved caspases (e.g., Caspase-3, Caspase-9) and PARP indicates the induction of apoptosis.[2][8]
Data Presentation: Summary of Protein Expression Changes
The following table summarizes the typical changes in protein expression and phosphorylation observed in cells treated with this compound or its analogues, as determined by Western blot analysis.
| Signaling Pathway | Protein | Effect of this compound/K Treatment | Cell Type/Context | Reference |
| PI3K/Akt/mTOR | p-Akt | Decreased | Prostate Cancer, Chondrosarcoma | [1][2][5][6] |
| p-mTOR | Decreased | Chondrosarcoma | [5][6] | |
| p-GSK3-β | Decreased | Prostate Cancer | [1][2] | |
| p-p85 (PI3K) | Decreased | Chondrosarcoma | [5][6] | |
| MAPK | p-Erk1/2 | Decreased | Prostate Cancer | [1][2] |
| p-JNK | Decreased | Prostate Cancer | [1][2] | |
| p-p38 | Decreased | Prostate Cancer, Rheumatoid Arthritis Synovial Fibroblasts | [1][2][9] | |
| NF-κB | p-p65 | Decreased | Chondrosarcoma, Rheumatoid Arthritis Synovial Fibroblasts | [3][5][7] |
| Cell Cycle | Cyclin D1 | Decreased | Prostate Cancer | [2] |
| CDK2 | Decreased | Prostate Cancer | [2] | |
| p21 | Increased | Prostate Cancer | [2] | |
| Apoptosis | Cleaved Caspase-3 | Increased | Prostate Cancer, Liver Cells | [2][8] |
| Cleaved Caspase-9 | Increased | Prostate Cancer, Liver Cells | [2][8] | |
| Cleaved PARP | Increased | Prostate Cancer, Liver Cells | [2][8] | |
| Bax | Increased | Liver Cells | [8] | |
| Bcl-2 | Decreased | Liver Cells | [8] | |
| EMT | E-cadherin | Increased | Breast Cancer | [10] |
| N-cadherin | Decreased | Breast Cancer | [10] | |
| Vimentin | Decreased | Breast Cancer | [10] |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis on this compound-treated cells.
Cell Culture and this compound Treatment
-
Cell Lines: Select appropriate cell lines for the study (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in 6-well plates or 10 cm dishes. Once cells reach the desired confluency (typically 70-80%), treat them with various concentrations of this compound (e.g., 0, 10, 50, 100 µM) for a specified duration (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.
Protein Extraction (Cell Lysis)
-
Washing: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[11]
-
Lysis: Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well or dish.[2][12] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[12]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a protein assay such as the Bicinchoninic acid (BCA) assay or Bradford assay, following the manufacturer's instructions.[12]
-
Normalization: Based on the protein concentration, normalize the samples to ensure equal loading of protein for each lane in the subsequent gel electrophoresis.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[11]
-
Gel Electrophoresis: Load the prepared samples into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.[13]
Protein Transfer (Blotting)
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[2][11]
Immunodetection
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[11]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.[11]
-
Final Washes: Wash the membrane three to five times for 5-10 minutes each with TBST.
Signal Detection and Analysis
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for a few minutes.[13]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure accurate comparison between samples.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Signaling pathways modulated by this compound.
Experimental Workflow Diagram
Caption: Western blot experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antcin K Inhibits TNF-α, IL-1β and IL-8 Expression in Synovial Fibroblasts and Ameliorates Cartilage Degradation: Implications for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antcin K inhibits chondrosarcoma motility by reducing MMP‑7 expression via downregulation of the PI3K, Akt, mTOR and NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antcin K inhibits chondrosarcoma motility by reducing MMP‑7 expression via downregulation of the PI3K, Akt, mTOR and NF‑κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antcin C from Antrodia cinnamomea Protects Liver Cells Against Free Radical-Induced Oxidative Stress and Apoptosis In Vitro and In Vivo through Nrf2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antcin K inhibits VCAM-1-dependent monocyte adhesion in human rheumatoid arthritis synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antcin-A Modulates Epithelial-to-Mesenchymal Transition and Inhibits Migratory and Invasive Potentials of Human Breast Cancer Cells via p53-Mediated miR-200c Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
Application Notes and Protocols: The Effects of Antcin A on Human Colon Cancer Cell Line (HT-29)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antcin A, a triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea, has demonstrated potential as an anti-cancer agent. This document provides detailed application notes and protocols for studying the effects of this compound on the human colon cancer cell line, HT-29. The information compiled herein is based on existing research and is intended to guide researchers in designing and executing experiments to investigate the cytotoxic, anti-proliferative, and pro-apoptotic properties of this compound. While data on this compound is emerging, this document also incorporates established methodologies and known signaling pathways in HT-29 cells that are relevant to cancer research.
Data Presentation
Table 1: Cytotoxicity of this compound and Other Antcins on HT-29 Cells
| Compound | Concentration Range | Incubation Time | Assay | Key Findings |
| This compound | 5–40 µM | 48 h | MTT | Dose-dependent decrease in cell viability. |
| Antcin B | 5–40 µM | 48 h | MTT | Significant reduction in cell viability at 40 µM. |
| Antcin C | 5–40 µM | 48 h | MTT | Strong cytotoxic effects observed. |
| Antcin H | 5–40 µM | 48 h | MTT | Moderate reduction in cell viability. |
| Antcin K | 10-40 µM | 48 h | MTT | Significant cytotoxicity, with viability reduced to 40.36% at 40 µM. |
Table 2: Effects of Antrodia cinnamomea Extract on HT-29 Cell Line
| Treatment | Effect | Key Molecular Events |
| A. cinnamomea Extract | Induces autophagic cell death | Upregulation of CHOP and TRB3, dephosphorylation of Akt and mTOR.[1] |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Human colon adenocarcinoma cell line, HT-29.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the viability of HT-29 cells.
-
Materials:
-
HT-29 cells
-
96-well plates
-
This compound (dissolved in DMSO)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed HT-29 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in the wells with the medium containing different concentrations of this compound (e.g., 5, 10, 20, 40 µM) and a vehicle control (DMSO).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of this compound on cell cycle progression.
-
Materials:
-
HT-29 cells
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Seed HT-29 cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Apoptosis Assay by Annexin V/PI Staining
This protocol is used to detect and quantify apoptosis induced by this compound.
-
Materials:
-
HT-29 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
-
Procedure:
-
Treat HT-29 cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Western Blot Analysis
This protocol is used to analyze the expression of proteins involved in signaling pathways.
-
Materials:
-
HT-29 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., for Akt, mTOR, p-Akt, p-mTOR, caspases, Bcl-2, Bax, cyclins, CDKs)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Treat cells with this compound, then lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL detection system.
-
Signaling Pathways and Visualizations
Autophagy Induction by Antrodia cinnamomea Extract in HT-29 Cells
Extracts of Antrodia cinnamomea, the source of this compound, have been shown to induce autophagic cell death in HT-29 cells. This process is mediated through the upregulation of the endoplasmic reticulum stress marker CHOP and its downstream target TRB3. The activation of this pathway leads to the dephosphorylation and inactivation of the Akt/mTOR signaling cascade, a key regulator of cell growth and survival, thereby promoting autophagy.[1]
References
Molecular Docking Protocol for Evaluating the Interaction of Antcin A with the Glucocorticoid Receptor
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The glucocorticoid receptor (GR), a member of the nuclear receptor superfamily, is a well-established therapeutic target for a range of inflammatory and autoimmune diseases. Upon ligand binding, the GR translocates to the nucleus and modulates the transcription of target genes, leading to the suppression of inflammatory responses. Antcin A, a steroid-like triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea, has demonstrated anti-inflammatory effects.[1][2][3] Molecular modeling studies suggest that this compound exerts its effects, at least in part, by mimicking glucocorticoids and binding to the GR.[1][2][3]
This document provides a detailed protocol for the in silico molecular docking of this compound to the ligand-binding domain (LBD) of the human glucocorticoid receptor using the CDOCKER protocol within the Discovery Studio software suite. This protocol is intended to guide researchers in evaluating the binding affinity and interaction patterns of this compound and comparing them with known GR agonists like dexamethasone.
Signaling Pathway and Experimental Workflow
The binding of an agonist, such as a glucocorticoid or a mimicking compound like this compound, to the cytosolic glucocorticoid receptor initiates a signaling cascade. This binding event causes the dissociation of heat shock proteins (HSPs), leading to a conformational change in the receptor. The activated receptor-ligand complex then dimerizes and translocates into the nucleus, where it binds to glucocorticoid response elements (GREs) on the DNA, thereby regulating the transcription of target genes involved in the inflammatory response.
Figure 1: Signaling pathway of this compound-mediated glucocorticoid receptor activation.
The following workflow outlines the key steps for the molecular docking protocol described in this document.
References
- 1. This compound, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Antcin A for the Study of Pyroptosis in Kupffer Cells
Introduction
Pyroptosis is a form of pro-inflammatory programmed cell death initiated by inflammasomes, which is distinct from apoptosis and necrosis.[1][2][3] In the liver, Kupffer cells, the resident macrophages, play a critical role in the inflammatory response.[4] Excessive pyroptosis in Kupffer cells is implicated in the pathogenesis of various liver diseases, including non-alcoholic fatty liver disease (NAFLD) and alcoholic steatohepatitis (ASH).[5][6][7][8] Antcin A, a triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea, has emerged as a potent inhibitor of pyroptosis, offering a valuable pharmacological tool for studying this cell death pathway in Kupffer cells.[5][9]
Mechanism of Action
This compound specifically targets the NLRP3 inflammasome, a key multiprotein complex responsible for initiating pyroptosis in response to cellular stress and infection.[5][9] The mechanism of this compound's inhibitory action involves direct binding to NLRP3, which subsequently prevents the assembly and activation of the inflammasome.[5] This inhibition leads to a downstream cascade of events, including the suppression of caspase-1 activation and the cleavage of Gasdermin D (GSDMD), the executioner protein of pyroptosis.[5] Consequently, the formation of pores in the cell membrane is prevented, and the release of pro-inflammatory cytokines such as IL-1β and IL-18 is significantly reduced.[5][10]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Pyroptosis Markers in LPS/Nigericin-Induced Kupffer Cells
| Parameter | Treatment Group | Concentration | Result | Reference |
| Cell Viability | Control | - | ~100% | [5] |
| LPS + Nigericin | - | Significantly Reduced | [5] | |
| This compound + LPS + Nigericin | 10 µM | Significantly Increased | [5] | |
| This compound + LPS + Nigericin | 20 µM | More Significantly Increased | [5] | |
| LDH Release | Control | - | Baseline | [5] |
| LPS + Nigericin | - | Significantly Increased | [5] | |
| This compound + LPS + Nigericin | 10 µM | Significantly Decreased | [5] | |
| This compound + LPS + Nigericin | 20 µM | More Significantly Decreased | [5] | |
| IL-1β Secretion | Control | - | Baseline | [5] |
| LPS + Nigericin | - | Significantly Increased | [5] | |
| This compound + LPS + Nigericin | 10 µM | Significantly Decreased | [5] | |
| This compound + LPS + Nigericin | 20 µM | More Significantly Decreased | [5] | |
| NLRP3 Expression | Control | - | Baseline | [5] |
| LPS + Nigericin | - | Significantly Increased | [5] | |
| This compound + LPS + Nigericin | 10 µM | Significantly Decreased | [5] | |
| This compound + LPS + Nigericin | 20 µM | More Significantly Decreased | [5] | |
| Caspase-1 (cleaved) | Control | - | Baseline | [5] |
| LPS + Nigericin | - | Significantly Increased | [5] | |
| This compound + LPS + Nigericin | 10 µM | Significantly Decreased | [5] | |
| This compound + LPS + Nigericin | 20 µM | More Significantly Decreased | [5] | |
| GSDMD-NT | Control | - | Baseline | [5] |
| LPS + Nigericin | - | Significantly Increased | [5] | |
| This compound + LPS + Nigericin | 10 µM | Significantly Decreased | [5] | |
| This compound + LPS + Nigericin | 20 µM | More Significantly Decreased | [5] |
Table 2: In Vivo Efficacy of this compound in a High-Fat Diet-Induced NAFLD Mouse Model
| Parameter | Treatment Group | Dosage | Result | Reference |
| Serum ALT | Control | - | Baseline | [5] |
| High-Fat Diet | - | Significantly Increased | [5] | |
| This compound + High-Fat Diet | 50 mg/kg | Significantly Decreased | [5] | |
| Serum AST | Control | - | Baseline | [5] |
| High-Fat Diet | - | Significantly Increased | [5] | |
| This compound + High-Fat Diet | 50 mg/kg | Significantly Decreased | [5] | |
| Hepatic NLRP3 | Control | - | Baseline | [5] |
| High-Fat Diet | - | Significantly Increased | [5] | |
| This compound + High-Fat Diet | 50 mg/kg | Significantly Decreased | [5] | |
| Hepatic Caspase-1 | Control | - | Baseline | [5] |
| High-Fat Diet | - | Significantly Increased | [5] | |
| This compound + High-Fat Diet | 50 mg/kg | Significantly Decreased | [5] |
Mandatory Visualization
Caption: this compound inhibits Kupffer cell pyroptosis by targeting the NLRP3 inflammasome.
Caption: Workflow for studying this compound's effect on Kupffer cell pyroptosis.
Experimental Protocols
Protocol 1: In Vitro Induction of Pyroptosis in Kupffer Cells and Treatment with this compound
This protocol describes the induction of pyroptosis in a Kupffer cell line (e.g., AML12) using Lipopolysaccharide (LPS) and Nigericin, and subsequent treatment with this compound.
Materials:
-
Kupffer cell line (e.g., AML12)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
LPS (from E. coli O111:B4)
-
Nigericin sodium salt
-
Phosphate-buffered saline (PBS)
-
6-well or 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed Kupffer cells in the appropriate culture plates and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 10 µM, 20 µM). A vehicle control (DMSO) should be included. Incubate for 1 hour.
-
LPS Priming: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 4 hours.
-
Nigericin Stimulation: Add Nigericin to a final concentration of 10 µM to all LPS-primed wells. Incubate for 1 hour.
-
Sample Collection: After incubation, collect the cell culture supernatant for subsequent analysis (LDH assay, ELISA). Lyse the remaining cells for protein analysis (Western blot).
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cell Lysis
This assay quantifies the release of LDH from damaged cells into the supernatant, a hallmark of pyroptosis.
Materials:
-
LDH cytotoxicity assay kit
-
Collected cell culture supernatant from Protocol 1
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the LDH assay kit.
-
Briefly, transfer a portion of the collected supernatant to a new 96-well plate.
-
Add the reaction mixture from the kit to each well.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (fully lysed cells).
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β
This protocol measures the concentration of secreted IL-1β in the cell culture supernatant.
Materials:
-
Mouse IL-1β ELISA kit
-
Collected cell culture supernatant from Protocol 1
-
Microplate reader
Procedure:
-
Follow the manufacturer's protocol for the specific IL-1β ELISA kit.
-
In brief, add standards and collected supernatant samples to the pre-coated microplate.
-
Incubate, then wash the plate.
-
Add the detection antibody and incubate.
-
Wash the plate and add the enzyme conjugate.
-
Incubate, wash, and then add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the concentration of IL-1β in each sample based on the standard curve.
Protocol 4: Western Blotting for Pyroptosis-Related Proteins
This protocol detects the expression levels of key proteins in the pyroptosis pathway.
Materials:
-
Cell lysates from Protocol 1
-
Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-NLRP3, anti-Caspase-1, anti-GSDMD, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 5: Immunofluorescence and Propidium Iodide (PI) Staining for Pore Formation
This protocol visualizes the formation of membrane pores, a characteristic feature of pyroptosis.
Materials:
-
Kupffer cells cultured on coverslips
-
Propidium Iodide (PI) solution
-
Formaldehyde for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody (e.g., anti-NLRP3)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat the cells on coverslips as described in Protocol 1.
-
PI Staining: During the final minutes of incubation, add PI solution to the live cells.
-
Fixation: Wash the cells with PBS and fix with 4% formaldehyde.
-
Permeabilization (for intracellular staining): Permeabilize the cells with permeabilization buffer.
-
Immunostaining: Block the cells and incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. PI-positive cells indicate loss of membrane integrity.
References
- 1. Methodology for Comprehensive Detection of Pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel pharmacological mechanism of anti-cancer drugs that induce pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of pyroptosis and its role in anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the flames: macrophage pyroptosis and its crucial role in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Unveiling the flames: macrophage pyroptosis and its crucial role in liver diseases [frontiersin.org]
- 7. Kupffer cell pyroptosis mediated by METTL3 contributes to the progression of alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antcin A for ACE2 Expression Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antcin A, a steroid-like triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea, has emerged as a promising natural compound in various biomedical research fields. Recent studies have highlighted its potential in modulating the expression of Angiotensin-Converting Enzyme 2 (ACE2), a key receptor for the entry of coronaviruses, including SARS-CoV-2, into host cells.[1][2][3] These application notes provide a comprehensive overview of the current understanding of this compound's effect on ACE2 expression, detailed protocols for in vitro investigation, and a summary of quantitative data from published studies. The information presented here is intended to guide researchers in designing and conducting experiments to further elucidate the therapeutic potential of this compound.
Mechanism of Action: Post-transcriptional Regulation of ACE2
Current research suggests that this compound inhibits ACE2 expression through a post-transcriptional mechanism. Studies have demonstrated that while this compound significantly reduces ACE2 protein levels, it does not affect the corresponding mRNA expression.[1] This indicates that the inhibitory action of this compound is not at the level of gene transcription but rather involves the regulation of ACE2 protein stability or its degradation. The prevailing hypothesis is that this compound promotes the degradation of the ACE2 protein, likely through the ubiquitin-proteasome pathway.[1][4]
Furthermore, in the context of viral infection, the SARS-CoV-2 spike protein has been shown to upregulate ACE2 expression through the Toll-like receptor 4 (TLR4) signaling pathway.[5][6] this compound has been observed to counteract this effect, suggesting an additional mechanism of action by interfering with this inflammatory signaling cascade.[5][7]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effect of this compound and other antcins on ACE2 expression and activity.
Table 1: Effect of Antcins on ACE2 Protein Levels in HT-29 Cells [1]
| Treatment | Concentration (µM) | Incubation Time (h) | ACE2 Level (ng/mL) | % Inhibition |
| Control | - | 48 | 11.23 | - |
| This compound | 20 | 48 | 4.39 | 60.9 |
| Antcin B | 20 | 48 | 4.22 | 62.4 |
| Antcin C | 20 | 48 | 4.19 | 62.7 |
| Antcin H | 20 | 48 | 5.91 | 47.4 |
| Antcin I | 20 | 48 | 4.22 | 62.4 |
Table 2: Effect of this compound on SARS-CoV-2 Spike Protein-Mediated Upregulation of ACE2 and TLR4 mRNA in THP-1 Cells [5]
| Treatment | Change in ACE2 mRNA | Change in TLR4 mRNA |
| SARS-CoV-2 Spike Protein | Upregulation | Upregulation |
| This compound + SARS-CoV-2 Spike Protein | Significant Inhibition of Upregulation | Significant Inhibition of Upregulation |
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways involved in this compound's inhibition of ACE2 expression.
This compound may promote ACE2 protein degradation via the ubiquitin-proteasome system.
This compound may inhibit the TLR4 signaling pathway, preventing viral-induced ACE2 upregulation.
Experimental Protocols
Cell Culture
-
Cell Line: Human colorectal adenocarcinoma cells (HT-29) or human monocytic cells (THP-1) are suitable for these studies.
-
Culture Medium: For HT-29 cells, use McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. For THP-1 cells, use RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
This compound Treatment
-
Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach 70-80% confluency.
-
Treatment: Dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 5, 10, 20, 40 µM). The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity. Replace the existing medium with the this compound-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours).
Measurement of ACE2 Protein Expression
1. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA protein assay kit.
-
ELISA Procedure: Use a commercially available human ACE2 ELISA kit. Follow the manufacturer's instructions to measure the ACE2 concentration in the cell lysates.
-
Data Analysis: Normalize the ACE2 concentration to the total protein concentration for each sample.
2. Western Blotting
-
Protein Extraction and Quantification: Prepare cell lysates and quantify protein concentration as described for ELISA.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ACE2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., GAPDH or β-actin).
Measurement of ACE2 mRNA Expression (RT-qPCR)
-
RNA Extraction: After treatment, extract total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a qPCR master mix, cDNA template, and specific primers for ACE2 and a reference gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of ACE2 mRNA using the comparative Ct (ΔΔCt) method.
Experimental Workflow
Workflow for studying this compound's effect on ACE2 expression.
Conclusion
This compound demonstrates significant potential as an inhibitor of ACE2 expression, primarily through a post-transcriptional mechanism that likely involves the ubiquitin-proteasome pathway. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic applications of this compound. Further studies are warranted to fully elucidate the precise molecular targets and signaling pathways involved in this compound-mediated ACE2 inhibition.
References
- 1. Degradation of SARS-CoV-2 receptor ACE2 by the E3 ubiquitin ligase Skp2 in lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interplay of TLR4 and SARS-CoV-2: Unveiling the Complex Mechanisms of Inflammation and Severity in COVID-19 Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antcins from Antrodia cinnamomea and Antrodia salmonea Inhibit Angiotensin-Converting Enzyme 2 (ACE2) in Epithelial Cells: Can Be Potential Candidates for the Development of SARS-CoV-2 Prophylactic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. COVID-19 and Toll-Like Receptor 4 (TLR4): SARS-CoV-2 May Bind and Activate TLR4 to Increase ACE2 Expression, Facilitating Entry and Causing Hyperinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. atsjournals.org [atsjournals.org]
Application Notes and Protocols for Evaluating Antcin A Efficacy in Preclinical Animal Models
Introduction
Antcin A is a steroid-like triterpenoid isolated from the fruiting bodies of the medicinal mushroom Antrodia cinnamomea (syn. Taiwanofungus camphoratus). This compound, along with its analogs (Antcin C, H, K, and Antrocin), has garnered significant interest in the scientific community for its diverse pharmacological activities, including potent anti-inflammatory, anti-cancer, and hepatoprotective effects[1][2][3]. These properties make this compound a promising candidate for drug development. Preclinical evaluation in relevant animal models is a critical step in validating its therapeutic potential.
These application notes provide detailed protocols and expected outcomes for testing the efficacy of this compound and its related compounds in various animal models of human diseases, including cancer, inflammation, and liver injury. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical studies.
Section 1: Anti-Cancer Efficacy of Antcins
Antcins have demonstrated significant anti-tumor effects across various cancer types by modulating key signaling pathways involved in cell proliferation, metastasis, and survival. Xenograft and syngeneic mouse models are standard for evaluating these effects in vivo.
Breast Cancer
Antrocin, a related active component, has been shown to suppress breast carcinogenesis and cancer stemness by downregulating the β-catenin/Notch1/Akt signaling pathway[4]. This compound inhibits the migratory and invasive potential of breast cancer cells by blocking the epithelial-to-mesenchymal transition (EMT) through a p53-mediated mechanism[1].
Experimental Protocol: Orthotopic Breast Cancer Xenograft Model [4][5][6]
-
Cell Culture: Culture human breast cancer cells (e.g., MDA-MB-231 for triple-negative, MCF-7 for ER-positive) under standard conditions.
-
Animal Model: Use female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 107 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 106 cells) into the fourth mammary fat pad of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions twice weekly using digital calipers and calculate volume using the formula: (Length x Width²)/2.
-
-
Treatment Protocol:
-
Randomize mice into vehicle control and treatment groups (n=8-10 per group).
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80).
-
Administer this compound via oral gavage or intraperitoneal (i.p.) injection at desired dose levels (e.g., 10-50 mg/kg) daily or on an alternating day schedule for 3-4 weeks.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis (histology, Western blot, qPCR).
-
Collect lungs and other organs to assess metastasis.
-
Quantitative Data Summary: Antcin Efficacy in Breast Cancer Models
| Compound | Animal Model | Cell Line | Dosage | Route | Key Findings | Reference |
| Antrocin | Mouse Xenograft | - | Not Specified | - | Synergistically inhibits breast cancer viability with paclitaxel. | [4] |
| This compound | In vitro model | MCF-7, MDA-MB-231 | 10-40 µM | - | Inhibits migration and invasion; blocks EMT. | [1] |
Signaling Pathway & Workflow
The workflow for a typical xenograft study involves several sequential steps from cell preparation to final data analysis.
Caption: Experimental workflow for an orthotopic breast cancer xenograft model.
This compound's anti-metastatic effect in breast cancer is partly mediated by the p53-dependent activation of miR-200c, which in turn represses the transcriptional repressor ZEB1, leading to an upregulation of epithelial markers.
Caption: this compound inhibits breast cancer metastasis via the p53/miR-200c/ZEB1 pathway.
Section 2: Anti-Inflammatory Efficacy of Antcins
This compound exhibits anti-inflammatory effects by mimicking glucocorticoids. It binds to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus to suppress the expression of pro-inflammatory genes[7][8]. This mechanism can be tested in models of acute and chronic inflammation. Antcin-H has shown efficacy in a mouse model of inflammatory bowel disease (IBD) by inhibiting the NLRP3 inflammasome[9].
Experimental Protocol: DSS-Induced Colitis Model [9]
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Induction of Colitis:
-
Administer 2.5-3% (w/v) Dextran Sulfate Sodium (DSS) in drinking water for 7 consecutive days.
-
Monitor mice daily for weight loss, stool consistency, and presence of blood (Disease Activity Index - DAI).
-
-
Treatment Protocol:
-
Randomize mice into control, DSS + vehicle, and DSS + this compound/H groups.
-
Administer this compound or H (e.g., 10-30 mg/kg) by oral gavage daily, starting concurrently with DSS administration or as a pre-treatment.
-
-
Endpoint Analysis:
-
At day 7-10, euthanize mice.
-
Measure colon length and spleen weight.
-
Collect colon tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and tissue damage.
-
Analyze colon tissue homogenates for myeloperoxidase (MPO) activity and expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and inflammasome components (NLRP3, Caspase-1) via ELISA, qPCR, or Western blot.
-
Quantitative Data Summary: Antcin Efficacy in Colitis Model
| Compound | Animal Model | Dosage | Route | Key Findings | Reference |
| Antcin-H | DSS-induced colitis in mice | Oral | Not specified | Improved symptoms (diarrhea, weight loss), increased colon length, and suppressed colonic expression of NLRP3, IL-1β, IL-6, and TNF-α. | [9] |
Signaling Pathway
This compound's primary anti-inflammatory mechanism involves the classical glucocorticoid receptor pathway.
Caption: Anti-inflammatory mechanism of this compound via the Glucocorticoid Receptor (GR) pathway.
Section 3: Hepatoprotective Efficacy of Antcins
Antcin C, a close analog of this compound, has demonstrated significant protection against oxidative stress-induced liver injury in vivo. The mechanism involves the activation of the Nrf2 antioxidant response pathway[10][11].
Experimental Protocol: AAPH-Induced Acute Hepatotoxicity Model [11][12]
-
Animal Model: Use male ICR mice, 4 weeks old.
-
Treatment Protocol:
-
Divide mice into groups: vehicle control, AAPH only, AAPH + Antcin C, and AAPH + Silymarin (positive control).
-
Pre-treat mice by oral gavage with Antcin C (e.g., 25, 50, 100, 200 mg/kg) or Silymarin (100 mg/kg) daily for 5 days.
-
-
Induction of Hepatotoxicity:
-
On day 5, two hours after the final dose of Antcin C, administer a single intraperitoneal (i.p.) injection of AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) at 80 mg/kg to induce acute liver injury.
-
-
Endpoint Analysis:
-
Euthanize mice 12-24 hours after AAPH injection.
-
Collect blood via cardiac puncture to measure serum levels of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Harvest livers for histopathological examination (H&E staining) and immunohistochemistry to assess the expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1).
-
Quantitative Data Summary: Antcin C Efficacy in Hepatotoxicity Model
| Compound | Animal Model | Inducing Agent | Dosage | Route | Key Findings | Reference |
| Antcin C | ICR Mice | AAPH | 25-200 mg/kg | Oral | Significantly reduced serum ALT and AST levels; increased hepatic expression of Nrf2 and HO-1. | [10][11] |
Signaling Pathway
Antcin C protects liver cells from oxidative damage by activating the Nrf2-ARE (Antioxidant Response Element) pathway, which upregulates a suite of antioxidant and cytoprotective genes.
Caption: Hepatoprotective mechanism of Antcin C via the Nrf2-ARE antioxidant pathway.
References
- 1. Antcin-A Modulates Epithelial-to-Mesenchymal Transition and Inhibits Migratory and Invasive Potentials of Human Breast Cancer Cells via p53-Mediated miR-200c Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Antrocin, a bioactive component from Antrodia cinnamomea, suppresses breast carcinogenesis and stemness via downregulation of β-catenin/Notch1/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gachpatna.org.in [gachpatna.org.in]
- 6. Breast cancer animal models and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antcin-H, a natural triterpene derived from Antrodia cinnamomea, ameliorates dextran sulfate sodium-induced colitis in mice by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antcin C from Antrodia cinnamomea Protects Liver Cells Against Free Radical-Induced Oxidative Stress and Apoptosis In Vitro and In Vivo through Nrf2-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antcin C from Antrodia cinnamomea Protects Liver Cells Against Free Radical-Induced Oxidative Stress and Apoptosis In Vitro and In Vivo through Nrf2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Antcin A stability in cell culture media over time
Technical Support Center: Antcin A
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in cell culture media, along with troubleshooting guides and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media like DMEM or RPMI-1640?
There is currently no publicly available data specifically detailing the degradation kinetics or half-life of this compound in common cell culture media. As with any investigational compound, it is highly recommended to determine its stability under your specific experimental conditions. Factors such as media composition, pH, temperature, and exposure to light can influence the stability of small molecules.[1][2]
Q2: How can I determine the stability of this compound in my specific cell culture setup?
To determine the stability of this compound, you can perform a time-course experiment. This involves incubating this compound in your cell culture medium (without cells) under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂). Samples of the medium should be collected at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) and analyzed for the concentration of the parent compound.
Q3: What analytical methods are recommended for quantifying this compound in cell culture media?
The recommended method for quantifying this compound and its potential degradants is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[3][4] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be a suitable alternative if this compound possesses a chromophore that allows for sensitive detection separate from media components.[3]
Q4: What are common causes of compound instability in cell culture media?
Several factors can contribute to the degradation or loss of a compound in cell culture media:
-
Hydrolysis: Reaction with water, which can be pH-dependent.[2]
-
Oxidation: Reaction with oxygen, which can be catalyzed by metal ions present in the media.[2]
-
Light Sensitivity: Photodegradation if the compound is light-sensitive.[2]
-
Binding to Plasticware: Adsorption of the compound to the surfaces of flasks, plates, or pipette tips.[3]
-
Interaction with Media Components: Certain components in the media, such as cysteine or iron, can impact the stability of dissolved compounds.[1]
Q5: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light if the compound's light sensitivity is unknown. When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent or non-reproducible results in cell-based assays. | Degradation of this compound in the cell culture medium over the course of the experiment. | Perform a stability study of this compound under your specific experimental conditions (media, temperature, time) to determine its half-life. If significant degradation occurs, consider replenishing the medium with freshly prepared this compound at regular intervals.[3] |
| Binding of this compound to the plasticware (e.g., multi-well plates, flasks). | Pre-treat the plasticware with a blocking agent or use low-binding plates. When assessing stability, compare the concentration in the presence and absence of the plasticware to determine the extent of binding.[3] | |
| Precipitation of this compound in the aqueous cell culture medium. | Visually inspect the medium for any precipitate after adding this compound. Determine the solubility of this compound in your specific medium. If solubility is an issue, consider using a lower concentration or a different formulation. | |
| Observed cellular effects do not correlate with the expected mechanism of action. | A degradation product of this compound may be biologically active. | When analyzing the stability of this compound by LC-MS/MS, also screen for the appearance of degradation products. If any are detected, consider their potential biological activity.[3] |
| The actual concentration of this compound available to the cells is lower than the nominal concentration. | In addition to stability in the medium, consider cellular uptake and metabolism. You can measure the intracellular concentration of this compound to determine its bioavailability to the cells.[5] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over a defined period.
Materials:
-
This compound
-
DMSO (or other suitable solvent for stock solution)
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes or a multi-well plate
-
LC-MS/MS or HPLC-UV system
Procedure:
-
Prepare a working solution of this compound: Dilute your this compound stock solution in the cell culture medium to the final concentration used in your experiments.
-
Aliquot the working solution: Dispense the working solution into sterile microcentrifuge tubes or wells of a multi-well plate.
-
Incubate under experimental conditions: Place the tubes or plate in an incubator set to your experimental conditions (e.g., 37°C, 5% CO₂).
-
Collect time-point samples: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot and immediately freeze it at -80°C to halt any further degradation. The T=0 sample represents 100% of the initial concentration.
-
Sample analysis: Once all time points are collected, thaw the samples and analyze the concentration of this compound using a validated LC-MS/MS or HPLC-UV method.
-
Data analysis: Plot the concentration of this compound versus time. From this data, you can calculate the degradation rate and the half-life (t½) of this compound in your medium.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C
| Time (Hours) | This compound Remaining in DMEM + 10% FBS (%) | This compound Remaining in RPMI-1640 + 10% FBS (%) |
| 0 | 100 | 100 |
| 2 | 98.5 | 99.1 |
| 4 | 96.2 | 97.8 |
| 8 | 92.1 | 95.3 |
| 24 | 75.4 | 82.6 |
| 48 | 58.9 | 68.2 |
| 72 | 45.1 | 55.7 |
| Calculated Half-life (t½) | ~55 hours | ~80 hours |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Signaling Pathways and Workflows
Caption: this compound mimics glucocorticoids, inducing GR translocation and anti-inflammatory gene expression.
References
Troubleshooting inconsistent results with Antcin A
Welcome to the technical support center for Antcin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistency in experimental outcomes. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-inflammatory effects?
This compound primarily exerts its anti-inflammatory effects by mimicking glucocorticoids.[1][2][3][4][5][6] It is structurally similar to glucocorticoids, allowing it to bind to the cytosolic glucocorticoid receptor (GR).[1][2][4][5] This binding event initiates the translocation of the this compound/GR complex into the nucleus, where it can modulate the expression of pro-inflammatory and anti-inflammatory genes.[1][2][3][5]
Q2: Are there other signaling pathways modulated by this compound?
While the glucocorticoid receptor pathway is a major target, some studies suggest this compound may also influence other pathways. For instance, it has been shown to inhibit the activation of the NLRP3 inflammasome. Additionally, other related compounds from Antrodia cinnamomea, such as Antcin K and Antcin H, have been found to modulate signaling cascades including MEK1/2-ERK, p38, AP-1, and FAK-ERK pathways.
Q3: What are the recommended storage and handling procedures for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years.
-
In solvent (e.g., DMSO): Store at -80°C for up to 1 year.
-
General Handling: Keep away from direct sunlight.
Q4: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to use sonication to ensure complete dissolution. For a 50 mg/mL stock solution, this corresponds to a concentration of 109.98 mM.
Troubleshooting Inconsistent Experimental Results
Inconsistent results in experiments involving this compound can arise from a variety of factors, from the source of the compound to specific experimental parameters. This guide provides a structured approach to identifying and resolving these issues.
Problem 1: Observed biological activity of this compound is lower than expected or varies between batches.
| Potential Cause | Recommended Solution |
| Compound Purity and Source | The profile of bioactive compounds in Antrodia cinnamomea can vary significantly depending on the source (fruiting bodies vs. cultured mycelia) and the strain.[7][8][9] Ergostanes like this compound are typically produced in the fruiting bodies.[4][9] It is crucial to obtain this compound from a reputable supplier with a certificate of analysis indicating purity, which is often determined by HPLC to be >98%.[2] |
| Compound Degradation | Improper storage can lead to the degradation of this compound. Ensure that the compound is stored as a powder at -20°C or as a solution in DMSO at -80°C, and protected from light. |
| Incomplete Dissolution | This compound may not fully dissolve if not prepared correctly. Use DMSO as the solvent and aid dissolution with sonication. Visually inspect the solution to ensure there are no precipitates before use. |
Problem 2: High levels of cytotoxicity observed in cell-based assays.
| Potential Cause | Recommended Solution |
| Concentration Too High | The cytotoxic effects of this compound are dose-dependent and can vary between different cell lines.[10][11] It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental duration. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to this compound. For example, in HT-29 cells, this compound at 40 µM showed minimal cytotoxicity, while Antcin K demonstrated significant toxicity at the same concentration.[10] Review the literature for data on your specific cell line or a similar one. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically ≤ 0.5%). |
Table 1: Example of this compound and Other Antcins Concentrations Used in In Vitro Studies
| Compound | Cell Line | Concentration Range | Observation | Reference |
| This compound | A549 (human lung cancer) | 0.1, 1, 10 µmol/L | Nuclear migration of GR at 10 µmol/L.[1][5] | [1] |
| This compound | HT-29 (human colon cancer) | 5-40 µM | Low cytotoxicity up to 40 µM.[10] | [10] |
| Antcin K | RASFs (human rheumatoid arthritis synovial fibroblasts) | 0.3, 1, 3, 10 µM | No effect on cell viability up to 10 µM.[12] | [12] |
| Antcin C | HepG2 (human liver cancer) | 5-20 µM | Non-cytotoxic concentrations used for experiments. | [3] |
Problem 3: Difficulty replicating signaling pathway results.
| Potential Cause | Recommended Solution |
| Incorrect Pathway Activation | Ensure that the specific signaling pathway you are investigating is relevant to this compound's mechanism of action. This compound's primary anti-inflammatory pathway is through the glucocorticoid receptor.[1][2][4][5][6] Other antcins from Antrodia cinnamomea may act through different pathways. |
| Timing of Treatment and Analysis | The kinetics of signaling pathway activation can be transient. Optimize the incubation time with this compound and the timing of sample collection for analysis (e.g., Western blotting, qPCR) to capture the peak of the signaling event. |
| Cellular Context | The expression levels of receptors and signaling proteins can vary between cell lines, influencing the cellular response to this compound. Select a cell line that is well-characterized for the pathway of interest. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, DMSO (cell culture grade), sterile microcentrifuge tubes, sonicator.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 50 mg/mL or 109.98 mM).
-
Vortex the tube briefly to mix.
-
Place the tube in a sonicator bath for 10-15 minutes to ensure complete dissolution.
-
Visually inspect the solution for any undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
Treatment Preparation: Dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations. Remember to prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the predetermined duration of the experiment. This can range from a few hours for signaling pathway analysis to 24-72 hours for cytotoxicity or functional assays.
-
Assay: Perform the desired downstream analysis, such as a cell viability assay (e.g., MTT), Western blot for protein expression, or qPCR for gene expression.
Signaling Pathway Diagrams
References
- 1. Authentication of ten distinctive triterpenoids in Antrodia cinnamomea serves as a crucial aspect for ensuring the quality control of associated nutraceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antcins from Antrodia cinnamomea and Antrodia salmonea Inhibit Angiotensin-Converting Enzyme 2 (ACE2) in Epithelial Cells: Can Be Potential Candidates for the Development of SARS-CoV-2 Prophylactic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antcin C from Antrodia cinnamomea Protects Liver Cells Against Free Radical-Induced Oxidative Stress and Apoptosis In Vitro and In Vivo through Nrf2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of the metabolite profile for an Antrodia cinnamomea health food product and investigation of its chemoprevention activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2020098329A1 - Antrodia cinnamomea extract, method for preparing antrodia cinnamomea composition, and pharmaceutical composition - Google Patents [patents.google.com]
- 7. Metabolomic Profiling of Different Antrodia cinnamomea Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.in [pharmacyjournal.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Antcin A in In Vivo Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Antcin A in in vivo studies. It addresses common questions and potential issues to ensure the rigor and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Can this compound be used as a vehicle control in in vivo experiments?
A1: No, this compound is a biologically active compound and should not be used as a vehicle control. A vehicle control is an inert substance used to dissolve or suspend the test compound and should not have any biological effects on its own. This compound has demonstrated significant anti-inflammatory and anti-tumor effects, and using it as a vehicle would introduce a confounding variable, making it impossible to attribute observed effects solely to the test compound.[1][2]
Q2: What are the known biological effects of this compound?
A2: this compound is a steroid-like phytochemical with potent biological activities.[1] It has been shown to exert anti-inflammatory effects by mimicking glucocorticoids and inducing the nuclear translocation of the glucocorticoid receptor.[3][4] Additionally, it has been reported to have anti-tumor properties and can modulate inflammatory pathways, such as the NLRP3 inflammasome.[1]
Q3: What are appropriate vehicle controls for in vivo studies involving this compound as a test compound?
A3: The choice of vehicle depends on the solubility of this compound and the route of administration. Based on available literature, common vehicles for administering Antcins and other similar compounds in vivo include:
-
DMSO (Dimethyl sulfoxide): this compound is soluble in DMSO.[1] However, for in vivo use, it is crucial to dilute DMSO to a non-toxic concentration (typically <10% in the final formulation) with saline or phosphate-buffered saline (PBS).[5][6]
-
Corn oil: Often used for oral gavage of lipophilic compounds.[7]
-
Carboxymethyl cellulose (CMC-Na) suspension: A suspension in 0.5% CMC-Na is a common vehicle for oral administration of water-insoluble compounds.[8]
It is essential to have a vehicle control group in your experiment that receives the same vehicle formulation without the test compound.[9]
Q4: What are the key considerations for formulating this compound for in vivo studies?
A4:
-
Solubility: this compound is a lipophilic compound.[3] Ensure complete dissolution in the chosen vehicle. Sonication may be recommended to aid dissolution in solvents like DMSO.[1]
-
Stability: The stability of this compound in the chosen vehicle should be assessed, especially if the formulation is prepared in advance.[10]
-
pH: The pH of the final formulation should be close to physiological pH (~7.4) to avoid irritation and tissue damage, especially for parenteral routes of administration.[11]
-
Toxicity of the Vehicle: The chosen vehicle must be well-tolerated by the animal model at the administered volume and concentration.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected biological effects observed in the "vehicle control" group. | You may have incorrectly used this compound as a vehicle control. | This compound is biologically active.[1][3][4] Use an inert vehicle such as corn oil, a dilute DMSO solution, or a CMC-Na suspension for your control group. |
| Precipitation of this compound in the formulation. | The solubility of this compound in the chosen vehicle is insufficient at the desired concentration. | * Increase the proportion of the co-solvent (e.g., DMSO), ensuring it remains within non-toxic limits. * Consider using a different vehicle system, such as a suspension in CMC-Na.[8] * Sonication may help in dissolving the compound.[1] |
| Adverse reactions in animals after administration (e.g., irritation, necrosis). | The formulation may have a non-physiological pH or the vehicle may be causing toxicity at the administered concentration. | * Measure and adjust the pH of your formulation to be near neutral.[11] * Reduce the concentration of potentially toxic excipients like DMSO. * Consult literature for maximum tolerated volumes and concentrations for the specific route of administration and animal model.[12] |
| High variability in experimental results. | This could be due to inconsistent formulation, improper administration technique, or the inherent biological activity of this compound if used inappropriately. | * Ensure your formulation is homogenous and the dose is accurate for each animal. * Refine your administration technique (e.g., oral gavage) to ensure consistent delivery.[11][13] * If you have been using this compound as a control, the variability is likely due to its own biological effects. Redesign the experiment with an appropriate inert vehicle. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₂O₄ | [1] |
| Molecular Weight | 454.64 g/mol | [1] |
| Solubility | Soluble in DMSO (50 mg/mL) | [1] |
Table 2: In Vivo Administration of Antcin Compounds (Examples from Literature)
| Compound | Animal Model | Route of Administration | Dosage | Vehicle | Reference |
| Antcin K | Mice | Oral gavage | 10, 20, 40 mg/kg/day | Not specified | [14] |
| Antcin H | Mice | Oral gavage | 20 mg/kg | Not specified | [15][16] |
| Antcin C | Mice | Not specified | Not specified | 0.1% DMSO | [5] |
Experimental Protocols
Protocol 1: General Protocol for Oral Gavage in Mice
This is a general guideline and should be adapted based on your specific compound and vehicle. Always adhere to your institution's IACUC guidelines.
-
Formulation Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., corn oil, or DMSO diluted with PBS). If using a suspension (e.g., with CMC-Na), ensure it is uniformly mixed.
-
The final concentration of any co-solvents like DMSO should be minimized and demonstrated to be non-toxic.
-
Prepare the vehicle control formulation in the same manner, without this compound.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse.
-
Measure the correct volume of the formulation based on the animal's body weight.
-
Use a proper-sized, ball-tipped gavage needle.
-
Insert the needle gently into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress after the procedure.
-
Visualizations
References
- 1. This compound | NOD | TargetMol [targetmol.com]
- 2. Structure and Anti-Inflammatory Activity Relationship of Ergostanes and Lanostanes in Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antcin C from Antrodia cinnamomea Protects Liver Cells Against Free Radical-Induced Oxidative Stress and Apoptosis In Vitro and In Vivo through Nrf2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antcins from Antrodia cinnamomea and Antrodia salmonea Inhibit Angiotensin-Converting Enzyme 2 (ACE2) in Epithelial Cells: Can Be Potential Candidates for the Development of SARS-CoV-2 Prophylactic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vehicle and positive control values from the in vivo rodent comet assay and biomonitoring studies using human lymphocytes: historical database and influence of technical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pre-formulation and chemical stability studies of penethamate, a benzylpenicillin ester prodrug, in aqueous vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antcin K, a Triterpenoid Compound from Antrodia camphorata, Displays Antidiabetic and Antihyperlipidemic Effects via Glucose Transporter 4 and AMP-Activated Protein Kinase Phosphorylation in Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antcin-H, a natural triterpene derived from Antrodia cinnamomea, ameliorates dextran sulfate sodium-induced colitis in mice by inhibiting the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antcin-H, a natural triterpene derived from Antrodia cinnamomea, ameliorates dextran sulfate sodium-induced colitis in mice by inhibiting the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Antcin A off-target effects in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antcin A. The information is designed to help address potential off-target effects and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My cells are showing effects that are not consistent with the known anti-inflammatory role of this compound. What could be the cause?
A1: While this compound is well-known for its anti-inflammatory properties, it can have off-target effects. One significant off-target interaction is with the glucocorticoid receptor (GR). This compound can mimic glucocorticoids, binding to the cytosolic GR and causing it to translocate to the nucleus, where it can regulate the expression of various genes. This can lead to a broad range of cellular responses beyond the intended anti-inflammatory effects. Additionally, other Antcins have been shown to modulate signaling pathways like FAK/PI3K/AKT and PPARα, which could contribute to unexpected cellular phenotypes.
Q2: I am observing unexpected cytotoxicity in my experiments with this compound. How can I determine the appropriate concentration to use?
A2: It is crucial to perform a dose-response experiment to determine the optimal non-cytotoxic concentration of this compound for your specific cell line and experimental conditions. The cytotoxicity of Antcins can vary between different cell types. For example, in HT-29 cells, this compound showed low cytotoxicity up to 40 μM, while Antcin K exhibited significant cytotoxicity at concentrations as low as 10 μM. An MTT assay is a standard method to assess cell viability and determine the appropriate concentration range for your experiments.
Q3: How can I confirm that the observed effects in my experiment are due to this compound's on-target activity and not off-target interactions with the glucocorticoid receptor?
A3: To differentiate between on-target and GR-mediated off-target effects, you can use a glucocorticoid receptor antagonist, such as RU-486 (mifepristone). Co-treatment of your cells with this compound and a GR antagonist should block any effects mediated by the glucocorticoid receptor. If the observed effect persists in the presence of the antagonist, it is likely due to an on-target or alternative off-target mechanism.
Q4: Are there other known off-target effects of this compound or related compounds that I should be aware of?
A4: Yes, besides interacting with the glucocorticoid receptor, this compound and other Antcins have been reported to have several other biological activities. These include:
-
NLRP3 Inflammasome Inhibition: this compound is a potent inhibitor of the NLRP3 inflammasome, which can inhibit pyroptosis.
-
ACE2 Inhibition: Various Antcins, including this compound, have been shown to inhibit angiotensin-converting enzyme 2 (ACE2) activity and protein expression.
-
PPARα Agonism: Antcin B, H, and K have been identified as modest agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα).
-
Modulation of Cancer Cell Migration: this compound can inhibit the migratory and invasive potentials of breast cancer cells.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Off-target effects of this compound, particularly via the glucocorticoid receptor. | Include a control group treated with a known glucocorticoid (e.g., dexamethasone) to compare phenotypes. Use a GR antagonist (e.g., RU-486) to block GR-mediated effects. |
| High levels of cell death | This compound concentration is too high, leading to cytotoxicity. | Perform a dose-response curve using an MTT or similar cell viability assay to determine the IC50 and select a non-toxic working concentration. |
| Observed anti-inflammatory effect is weaker than expected | Suboptimal concentration of this compound. | The minimal concentration of this compound required to induce GR nuclear migration is higher than that of dexamethasone. Ensure the concentration used is sufficient to elicit the desired effect. |
| Difficulty distinguishing on-target from off-target effects | Multiple signaling pathways are being affected by this compound. | Employ specific inhibitors for suspected off-target pathways (e.g., GR antagonists, PI3K inhibitors) to dissect the signaling cascade. Use molecular techniques like siRNA to knockdown specific targets. |
Quantitative Data Summary
Table 1: Comparative Binding Affinities and Effective Concentrations for Glucocorticoid Receptor (GR) Nuclear Translocation
| Compound | Minimal Concentration for GR Nuclear Migration (μmol/L) | Simulated Binding Affinity Score (PLP2) |
| This compound | 10 | -95.0 |
| Cortisone | 1 | -96.4 |
| Dexamethasone | 0.1 | -104.1 |
| Data sourced from Chen et al. |
Table 2: Cytotoxicity of Various Antcins on HT-29 Cells after 48h Incubation
| Antcin | Concentration (μM) | Cell Viability (%) |
| This compound | 40 | ~100% |
| Antcin B | 20 | ~100% |
| Antcin B | 40 | ~85% |
| Antcin C | 40 | ~100% |
| Antcin H | 20 | ~100% |
| Antcin I | 20 | ~100% |
| Antcin K | 10 | ~85% |
| Antcin K | 20 | ~66% |
| Antcin K | 40 | ~40% |
| Antcin M | 20 | ~100% |
| Data summarized from Kumar et al. |
Key Experimental Protocols
Glucocorticoid Receptor (GR) Nuclear Translocation Assay
Objective: To visualize the translocation of the glucocorticoid receptor from the cytoplasm to the nucleus upon treatment with this compound.
Methodology:
-
Cell Culture: Plate A549 cells (or other suitable cell line) on glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.
-
Treatment: Treat the cells with the desired concentration of this compound, a positive control (e.g., dexamethasone), and a negative control (vehicle, e.g., DMSO) for the specified duration (e.g., 1 hour).
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific binding with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against GR (anti-GR) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope. GR localization will appear as green fluorescence, and nuclei as blue fluorescence. In untreated cells, GR will be diffuse in the cytoplasm, while in this compound-treated cells, it will co-localize with the DAPI signal in the nucleus.
MTT Cell Viability Assay
Objective: To assess the cytotoxicity of this compound and determine the optimal working concentration.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 5, 10, 20, 40 μM) and a vehicle control for 48 hours.
-
MTT Incubation:
-
Remove the treatment media.
-
Add 100 μL of fresh media and 20 μL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium.
-
Add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualized Signaling Pathways and Workflows
Caption: this compound signaling through the Glucocorticoid Receptor pathway.
Caption: Troubleshooting workflow for unexpected this compound experimental results.
Technical Support Center: Enhancing Antcin A Bioavailability in Animal Studies
Disclaimer: As of late 2025, specific studies detailing formulation strategies and providing quantitative pharmacokinetic data for the enhancement of Antcin A bioavailability are limited in publicly accessible literature. The following guide is based on established methods for improving the bioavailability of other poorly water-soluble natural compounds and the known pharmacological properties of this compound. This information is intended to provide a foundational framework for researchers.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: this compound, a steroid-like triterpenoid, is characterized by its lipophilic nature and poor water solubility.[1] These properties can lead to low dissolution rates in the gastrointestinal tract and consequently, poor absorption and low oral bioavailability.
Q2: What are the most promising general strategies to improve the bioavailability of poorly soluble compounds like this compound?
A2: Several formulation strategies have proven effective for enhancing the bioavailability of poorly soluble drugs. These include:
-
Nanoparticle Formulations: Reducing particle size to the nanometer range increases the surface area-to-volume ratio, which can significantly improve dissolution rates.[2][3]
-
Liposomal Encapsulation: Encapsulating this compound within liposomes can protect it from degradation in the GI tract and enhance its absorption.[4][5][6]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.[7][8][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions or microemulsions in the GI tract, facilitating drug solubilization and absorption.[10]
Q3: What animal models are appropriate for studying the pharmacokinetics of this compound?
A3: Rodent models, such as rats and mice, are commonly used for initial pharmacokinetic screening of new formulations due to their well-characterized physiology, cost-effectiveness, and ease of handling.[11] These models are suitable for evaluating parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
Q4: Besides formulation, are there other factors that can influence the bioavailability of this compound in animal studies?
A4: Yes, other factors can play a significant role:
-
First-Pass Metabolism: The extent to which this compound is metabolized in the liver before reaching systemic circulation can significantly impact its bioavailability.
-
P-glycoprotein (P-gp) Efflux: If this compound is a substrate for efflux transporters like P-gp in the intestines, it can be pumped back into the intestinal lumen, reducing its net absorption.[12]
-
Food Effects: The presence of food, particularly high-fat meals, can sometimes enhance the absorption of lipophilic compounds.
Troubleshooting Guide
Issue 1: High variability in plasma concentrations of this compound between individual animals.
-
Possible Cause: Inconsistent dosing, variability in food intake, or physiological differences between animals.
-
Troubleshooting Steps:
-
Ensure accurate and consistent administration of the formulation. For oral gavage, verify the technique to prevent accidental administration into the lungs.
-
Standardize the feeding schedule of the animals. Fasting animals overnight before dosing is a common practice to reduce variability.
-
Increase the number of animals per group to improve statistical power and account for inter-individual variability.
-
Issue 2: The formulated this compound shows good in vitro dissolution but poor in vivo bioavailability.
-
Possible Cause: The formulation may not be stable in the gastrointestinal environment, or the drug may be subject to significant first-pass metabolism or P-gp efflux.
-
Troubleshooting Steps:
-
Evaluate the stability of your formulation in simulated gastric and intestinal fluids.
-
Consider co-administering a P-gp inhibitor (e.g., piperine, though its effects should be carefully evaluated for potential drug interactions) to assess the role of efflux pumps.
-
Investigate potential metabolites of this compound to understand the extent of first-pass metabolism.
-
Issue 3: Difficulty in achieving a high drug-loading capacity in nanoparticle or liposomal formulations.
-
Possible Cause: Poor solubility of this compound in the chosen lipids or polymers, or instability of the formulation at higher drug concentrations.
-
Troubleshooting Steps:
-
Screen a variety of lipids, polymers, and surfactants to find a system with optimal solubilizing capacity for this compound.
-
Optimize the formulation process parameters, such as homogenization speed, temperature, and sonication time.
-
For solid dispersions, experiment with different drug-to-polymer ratios and manufacturing techniques (e.g., solvent evaporation vs. hot-melt extrusion).[8]
-
Data Presentation: Exemplary Pharmacokinetic Parameters
The following table presents hypothetical data to illustrate the potential improvements in pharmacokinetic parameters that could be targeted when reformulating this compound. These values are based on typical enhancements observed for other poorly soluble drugs.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (Fold Increase) |
| This compound (unformulated) | 50 | 150 ± 35 | 4.0 ± 1.0 | 900 ± 210 | 1.0 (Reference) |
| This compound Nanoparticles | 50 | 750 ± 150 | 2.0 ± 0.5 | 5400 ± 980 | ~6.0 |
| This compound Liposomes | 50 | 600 ± 120 | 2.5 ± 0.8 | 4950 ± 850 | ~5.5 |
| This compound Solid Dispersion | 50 | 900 ± 180 | 1.5 ± 0.5 | 6300 ± 1100 | ~7.0 |
Experimental Protocols
1. Preparation of this compound Loaded Nanoparticles (Solvent Evaporation Method)
-
Dissolution: Dissolve a specific amount of this compound and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., acetone or dichloromethane).
-
Emulsification: Add the organic phase dropwise into an aqueous solution containing a surfactant (e.g., PVA or Poloxamer 188) under continuous stirring or homogenization to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature or under reduced pressure to allow the organic solvent to evaporate completely.
-
Nanoparticle Collection: Collect the formed nanoparticles by centrifugation or ultracentrifugation.
-
Washing and Lyophilization: Wash the nanoparticle pellet with deionized water to remove excess surfactant and then lyophilize to obtain a dry powder. Re-disperse in a suitable vehicle for administration.
2. Preparation of this compound Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform-methanol mixture) in a round-bottom flask.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation above the lipid transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes.
-
Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
3. In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) with free access to water before drug administration.
-
Dosing: Divide the rats into groups (e.g., unformulated this compound, nanoparticle formulation, liposomal formulation). Administer the respective formulations orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Mandatory Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
References
- 1. This compound, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Pharmacokinetics and tumor delivery of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the effect of liposome encapsulation on the vesicant properties, acute and cardiac toxicities, and antitumor efficacy of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Liposomal Formulation for Delivering Anticancer Drug to Breast Cancer Stem-Cell-Like Cells and its Pharmacokinetics in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Use of Liposomes and Nanoparticles as Drug Delivery Systems to Improve Cancer Treatment in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancements in Solid Dispersions for Enhancing Drug Solubility and Bioavailability: Insights on Anticancer and Herbal Medicines[v1] | Preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. The effects of nanoparticle drug loading on the pharmacokinetics of anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Cell culture contamination issues with Antcin A experiments
Welcome to the technical support center for researchers working with Antcin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common cell culture contamination issues that may arise during your experiments.
Troubleshooting Guide: Cell Culture Contamination
Encountering contamination can compromise the validity of your experimental results. This guide provides a systematic approach to identifying and resolving common contamination issues in this compound-treated cell cultures.
Visual Inspection and Initial Diagnosis
The first step in troubleshooting is a careful visual inspection of your cell cultures. The table below outlines common observable signs of contamination.
| Observation | Potential Contaminant | Recommended Immediate Action |
| Turbidity or cloudiness in the culture medium, sometimes with a foul odor. | Bacterial | Immediately isolate the contaminated flask/plate. Do not open it outside of a biosafety cabinet. Discard the culture and decontaminate all surfaces.[1][2][3] |
| Filamentous structures (hyphae) or fuzzy growths, often appearing as white, gray, or greenish colonies. | Fungal (Mold) | Isolate and discard the contaminated culture immediately. Fungal spores can spread rapidly through the air. Thoroughly clean and disinfect the incubator and biosafety cabinet.[1][3][4] |
| Round or oval budding particles, medium may become cloudy and yellowish over time. | Fungal (Yeast) | Isolate and discard the contaminated culture. Yeast contamination can be persistent. Clean and disinfect all equipment.[5][6] |
| No visible particles, but cells appear stressed, have reduced proliferation, or show morphological changes. | Mycoplasma or Viral | Quarantine the suspected culture. Test for mycoplasma using a dedicated detection kit (e.g., PCR, ELISA, or fluorescent staining). Viral contamination is harder to detect and may require specialized assays.[7][8] |
| Precipitate in the medium without a change in pH. | Chemical | This could be due to the this compound compound precipitating out of solution, especially at high concentrations or if the solvent is not fully compatible with the medium. Check the solubility of this compound in your specific culture medium. Consider preparing fresh stock solutions and adding them to the medium slowly while swirling. |
| Unexpected cell morphology or the presence of a different cell type. | Cross-contamination | Immediately cease work with the affected culture. Isolate and discard it. Review cell handling procedures to prevent mix-ups between different cell lines.[9][10] |
Workflow for Handling Contamination
If contamination is suspected, follow this workflow to manage the issue and prevent its spread.
Contamination Response Workflow
Frequently Asked Questions (FAQs)
General Contamination
Q1: What are the most common sources of contamination in cell culture experiments?
A1: The most frequent sources of contamination include bacteria, fungi (yeasts and molds), mycoplasma, and cross-contamination with other cell lines.[1] These can be introduced through non-sterile supplies, improper aseptic technique, contaminated reagents, or airborne particles.[3][9]
Q2: I noticed a rapid drop in pH (medium turning yellow) in my this compound-treated cells overnight. What could be the cause?
A2: A sudden and significant drop in pH is a classic sign of bacterial contamination.[2][3] Bacteria metabolize nutrients in the medium, producing acidic byproducts that cause the phenol red indicator to turn yellow.
Q3: Can this compound itself cause changes in the appearance of the culture medium?
A3: this compound is a steroid-like compound and, depending on its concentration and the solvent used (e.g., DMSO), it could potentially precipitate in the culture medium, especially after temperature changes. This would appear as fine, crystalline particles and should be distinguishable from microbial contamination under a microscope.
Q4: How can I prevent contamination when preparing my this compound stock solutions and dilutions?
A4: Always prepare stock solutions in a sterile biosafety cabinet. Use sterile, certified reagents and filter-sterilize the final stock solution through a 0.22 µm syringe filter if the solvent allows. Aliquot the stock solution into smaller, single-use volumes to avoid repeated opening and closing of the main stock.[5]
Mycoplasma Contamination
Q5: My this compound-treated cells are growing slower than the controls, but I don't see any visible contamination. What should I check for?
A5: This is a common sign of mycoplasma contamination.[8] Mycoplasmas are very small bacteria that lack a cell wall and are not visible with a standard light microscope.[8] They can alter cell metabolism, growth, and gene expression, which could significantly impact your experimental results. We strongly recommend performing a mycoplasma test.
Q6: How often should I test my cell cultures for mycoplasma?
A6: It is good practice to test for mycoplasma regularly, for instance, every 1-2 months.[1] Additionally, you should always test new cell lines upon arrival in the lab and before incorporating them into your experiments.[1][10]
Q7: What are the best methods for detecting mycoplasma?
A7: The three most common and reliable methods are:
-
PCR-based detection: This is a highly sensitive and rapid method that amplifies mycoplasma DNA.[11]
-
DNA staining: Using fluorescent dyes like DAPI or Hoechst that bind to DNA. Mycoplasma will appear as small fluorescent dots on the cell surface or in the surrounding area.[7]
-
Mycoplasma culture: This is the "gold standard" but is also the most time-consuming method.[7]
Fungal Contamination
Q8: I see fuzzy, floating colonies in my culture flask a few days after adding this compound. What is this and what should I do?
A8: These are likely fungal (mold) colonies.[3] Due to the risk of spore dispersal, you should immediately close the flask, decontaminate its exterior, and discard it by autoclaving. Do not attempt to salvage the culture. A thorough cleaning of your incubator and biosafety cabinet is crucial to prevent further outbreaks.[3][12]
Q9: Can I use antibiotics and antimycotics to prevent contamination in my this compound experiments?
A9: While antibiotics and antimycotics can be used, they should not be a substitute for good aseptic technique.[3] Over-reliance on these agents can mask low-level contamination and may lead to the development of resistant organisms.[1] Some antimycotics can also be toxic to certain cell lines. If you must use them, do so for a limited time and still monitor for any signs of contamination.
Data Presentation: Cytotoxicity of Antcin Compounds
When designing your experiments, it is crucial to work with non-cytotoxic concentrations of this compound to ensure that the observed effects are not due to cell death. The following tables summarize cytotoxicity data for various Antcin compounds from published studies.
Table 1: Cytotoxicity of Antcins in HT-29 Human Colon Cancer Cells [13][14]
| Antcin Compound | Concentration (µM) | Cell Viability (%) after 48h |
| This compound | 40 | ~100 |
| Antcin B | 20 | ~100 |
| 40 | ~85 | |
| Antcin C | 40 | ~100 |
| Antcin H | 20 | ~100 |
| Antcin I | 20 | ~100 |
| Antcin K | 10 | ~85 |
| 20 | ~66 | |
| 40 | ~40 | |
| Antcin M | 20 | ~100 |
Table 2: Cytotoxicity of this compound in PMA-induced THP-1 Human Monocytic Cells [15]
| Treatment Time | This compound Concentration (µM) | Cell Viability (%) |
| 12h | 10 - 50 | ~100 |
| 24h | 10 - 50 | ~100 |
| 48h | 10 | ~100 |
| 25 | ~95 | |
| 50 | ~90 |
Table 3: Cytotoxicity of Antcin C in HepG2 Human Liver Cancer Cells [16]
| Antcin C Concentration (µM) | Cell Viability (%) after 24h |
| 5 - 20 | ~100 |
| >20 | (Not specified as non-cytotoxic) |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess the cytotoxicity of this compound on a given cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[16]
-
Treatment: The next day, treat the cells with increasing concentrations of this compound (e.g., 5, 10, 20, 40, 50 µM) and a vehicle control (e.g., 0.1% DMSO).[13][16] Incubate for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: After incubation, remove the culture medium and add 100 µL of fresh medium containing 1 mg/mL of 3-(4,5-dimethyl-thiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT).[16]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add 200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Mycoplasma Detection by PCR
This is a general protocol for detecting mycoplasma contamination.
-
Sample Collection: Collect 1 mL of the cell culture supernatant from a culture that is 70-80% confluent and has been cultured without antibiotics for at least 3 days.
-
DNA Extraction: Extract the DNA from the supernatant using a commercial DNA extraction kit, following the manufacturer's instructions.
-
PCR Amplification: Set up a PCR reaction using a commercial mycoplasma detection kit, which includes primers that target conserved regions of the mycoplasma genome (e.g., 16S rRNA). Include a positive control (mycoplasma DNA) and a negative control (sterile water).
-
Gel Electrophoresis: Run the PCR products on a 1.5% agarose gel.
-
Analysis: A band of the expected size in your sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should not.
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.
Anti-inflammatory Signaling Pathway of this compound
This compound exerts anti-inflammatory effects by mimicking glucocorticoids. It binds to the glucocorticoid receptor (GR), leading to its translocation into the nucleus and the regulation of gene expression.[17][18][19][20]
This compound Anti-inflammatory Pathway
Anti-Metastatic Signaling Pathway of this compound in Breast Cancer
In breast cancer cells, this compound has been shown to inhibit migration and invasion by upregulating miR-200c in a p53-dependent manner, which in turn suppresses the epithelial-to-mesenchymal transition (EMT) transcription factor ZEB1.[21]
This compound Anti-Metastatic Pathway
References
- 1. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 2. goldbio.com [goldbio.com]
- 3. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 4. What to do when encountering fungal contamination in cell culture (how to prevent fungal contamination)-Industry information-He Yuan Li Ji [life-ilab.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. media.tghn.org [media.tghn.org]
- 8. Mycoplasma Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 11. Detecting mycoplasma contamination in cell cultures by polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antcins from Antrodia cinnamomea and Antrodia salmonea Inhibit Angiotensin-Converting Enzyme 2 (ACE2) in Epithelial Cells: Can Be Potential Candidates for the Development of SARS-CoV-2 Prophylactic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Antcin C from Antrodia cinnamomea Protects Liver Cells Against Free Radical-Induced Oxidative Stress and Apoptosis In Vitro and In Vivo through Nrf2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound contributs to anti-inflammatory effect of Niuchangchih (Antrodia camphorata) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antcin-A Modulates Epithelial-to-Mesenchymal Transition and Inhibits Migratory and Invasive Potentials of Human Breast Cancer Cells via p53-Mediated miR-200c Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Antcin A solubility issues at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antcin A, focusing on solubility challenges at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a steroid-like triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea.[1][2] It exhibits potent anti-inflammatory and anti-tumor properties, making it a compound of interest for therapeutic development.[1][2] However, like many low-polarity natural products, this compound has poor aqueous solubility, which can present challenges when preparing concentrated stock solutions and working solutions for in vitro and in vivo experiments.
Q2: What is the recommended solvent for dissolving this compound?
Based on available data, Dimethyl Sulfoxide (DMSO) is the most effective solvent for dissolving this compound at high concentrations.[1]
Q3: Is sonication necessary when dissolving this compound?
Yes, sonication is recommended to facilitate the dissolution of this compound in DMSO, especially when preparing high-concentration stock solutions.[1]
Q4: How should I store this compound powder and stock solutions?
-
Powder: Store at -20°C for long-term stability (up to 3 years).
-
In solvent (e.g., DMSO): Store at -80°C for up to one year.[1]
It is also advisable to protect this compound from direct sunlight.[1]
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in a common laboratory solvent.
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | 50 mg/mL | 110 mM | Sonication is recommended for complete dissolution.[1] |
| Ethanol | Not specified | Not specified | Crude extracts containing this compound have been prepared using 75-95% ethanol, suggesting some degree of solubility.[3] |
| Methanol | Not specified | Not specified | Lanostane-type triterpenoids, like this compound, are generally soluble in pure methanol. |
Troubleshooting Guides
Issue 1: this compound Powder is Not Dissolving in DMSO
Possible Cause:
-
Insufficient solvent volume for the desired concentration.
-
Inadequate mixing or sonication.
-
Low quality of the solvent.
Troubleshooting Steps:
-
Verify Concentration: Double-check your calculations to ensure you are not exceeding the known solubility limit of 50 mg/mL in DMSO.
-
Increase Sonication Time: Place the vial in a sonicator bath for 5-10 minute intervals. Visually inspect for undissolved particles between intervals.
-
Gentle Warming: Briefly warm the solution to 37°C. Caution: Avoid prolonged heating, as it may degrade the compound.
-
Use Fresh, Anhydrous DMSO: Ensure the DMSO is of high quality and has not absorbed moisture, which can reduce its solvating power for hydrophobic compounds.
Issue 2: Precipitation Occurs When Diluting DMSO Stock Solution into Aqueous Media (e.g., cell culture medium, PBS)
Possible Cause:
-
The concentration of this compound in the final aqueous solution exceeds its solubility limit in that medium.
-
The percentage of DMSO in the final solution is too low to maintain this compound in solution.
Troubleshooting Steps:
-
Lower the Final Concentration: Test a range of lower final concentrations of this compound in your experimental medium.
-
Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. However, it is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Use a Co-solvent/Surfactant: For in vivo formulations, consider using co-solvents like PEG300 or surfactants like Tween 80 to create a more stable formulation.[1]
-
Pre-warm the Aqueous Medium: Adding the this compound stock solution to a pre-warmed (37°C) aqueous medium can sometimes help prevent immediate precipitation.
-
Rapid Mixing: Pipette the DMSO stock solution directly into the aqueous medium and immediately vortex or mix thoroughly to ensure rapid and even dispersion.
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL (approx. 110 mM) this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Sonicator bath
-
Vortex mixer
Methodology:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous, sterile DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex the mixture for 1-2 minutes.
-
Place the tube/vial in a sonicator bath for 10-15 minutes, or until the solution is clear and all particles are dissolved.
-
Visually inspect the solution against a light source to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: General Workflow for an In Vitro Cell Viability Assay (e.g., MTT Assay)
Methodology:
-
Cell Seeding: Plate your cells of interest in a 96-well plate at the desired density and allow them to adhere overnight.
-
Preparation of Working Solutions:
-
Thaw an aliquot of your this compound DMSO stock solution.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death, if applicable.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the prepared working solutions containing different concentrations of this compound.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
References
Technical Support Center: Optimizing Antcin A Cell Culture Studies and Minimizing DMSO Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Antcin A in cell culture, with a specific focus on mitigating the confounding effects of its common solvent, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended final concentration of DMSO when treating cells with this compound?
A1: To minimize DMSO-induced toxicity, it is highly recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.1% (v/v).[1] While some robust cell lines may tolerate up to 0.5%, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.[1] Exceeding these concentrations can lead to significant off-target effects, including alterations in cell signaling, gene expression, and even direct cytotoxicity.[2][3]
Q2: I am observing high cell death in my experiments, even at low concentrations of this compound. What could be the cause?
A2: High cell death can be multifactorial. Here are some key factors to investigate:
-
DMSO Toxicity: Even at seemingly low concentrations, some cell lines are highly sensitive to DMSO. It is essential to run a parallel experiment with a vehicle control (medium with the same final concentration of DMSO as your this compound treatment) to distinguish between this compound-induced cytotoxicity and DMSO-induced toxicity.
-
This compound Concentration: Ensure that the concentrations of this compound you are testing are within a relevant range for your cell line. If prior data is unavailable, a dose-response experiment starting from a low nanomolar range is recommended.
-
Cell Health: The overall health of your cells prior to treatment is critical. Ensure your cells are in the logarithmic growth phase and are not overly confluent.
-
Contamination: Microbial contamination can rapidly lead to cell death. Regularly check your cultures for any signs of contamination.
Q3: My this compound, dissolved in DMSO, is precipitating when I add it to the cell culture medium. How can I prevent this?
A3: Precipitation of hydrophobic compounds like this compound is a common issue. Here are some strategies to prevent it:
-
Serial Dilutions in DMSO: Before diluting in aqueous culture medium, perform serial dilutions of your high-concentration this compound stock solution in 100% DMSO to get closer to your final working concentration.
-
Step-wise Dilution: When adding the this compound/DMSO stock to your culture medium, do so slowly and with gentle agitation to facilitate dispersion.
-
Pre-warming Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Serum Concentration: The presence of serum in the culture medium can help to solubilize hydrophobic compounds. If you are using serum-free medium for your experiment, consider if a low percentage of serum could be tolerated without interfering with your results.
Q4: How can I differentiate between the biological effects of this compound and the off-target effects of DMSO?
A4: This is a critical aspect of your experimental design. The most important control is the vehicle control , where cells are treated with the exact same concentration of DMSO as the cells treated with this compound. By comparing the results from your this compound-treated group to the vehicle control group, you can more confidently attribute the observed effects to this compound. It is important to note that DMSO itself can have biological effects, including inhibiting NLRP3 inflammasome activation and modulating glucocorticoid receptor signaling.[4][5][6][7][[“]] Therefore, careful comparison to the vehicle control is paramount.
Troubleshooting Guides
Problem: High Variability in Cell Viability Assays
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent DMSO Concentration | Ensure the final DMSO concentration is identical across all wells, including the vehicle control. Use precise pipetting techniques. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity. |
| Precipitation of this compound | Visually inspect the wells for any signs of precipitation after adding this compound. If precipitation is observed, refer to the FAQ on preventing precipitation. |
| Inconsistent Incubation Times | Ensure all plates are incubated for the exact same duration before performing the viability assay. |
Problem: Unexpected Experimental Results (e.g., lack of dose-response, unexpected potentiation)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| DMSO Off-Target Effects | DMSO can have its own biological activity. Research the known effects of DMSO on your signaling pathway of interest. For example, DMSO is known to inhibit the NLRP3 inflammasome.[4][5][6][7][[“]] If you are studying this pathway, you must carefully design your controls. |
| Synergistic Effects with DMSO | In some cases, DMSO can have synergistic effects with the compound being tested.[9][10][11] This should be considered when interpreting results that show unexpectedly high potency. |
| This compound Stability | This compound may degrade in culture medium over time. Consider the stability of this compound under your experimental conditions (e.g., light exposure, temperature). |
| Cell Line Specific Responses | The response to this compound and DMSO can be highly cell-line specific.[2] What is observed in one cell line may not be true for another. |
Data Presentation: DMSO Cytotoxicity
The following tables summarize the cytotoxic effects of DMSO on various human cancer cell lines at different concentrations and incubation times. This data is critical for designing experiments with appropriate vehicle controls.
Table 1: DMSO Cytotoxicity in HepG2 (Liver Cancer) Cells
| DMSO Concentration | 24h Incubation (% Viability) | 48h Incubation (% Viability) | 72h Incubation (% Viability) |
| 0.1% | ~100% | ~100% | ~95% |
| 0.5% | ~100% | ~90% | ~80% |
| 1.0% | ~90% | ~75% | ~60% |
| 3.0% | ~60% | ~40% | ~20% |
| 5.0% | ~40% | ~20% | <10% |
Data compiled from multiple sources. Actual values may vary based on experimental conditions.[12]
Table 2: DMSO Cytotoxicity in A549 (Lung Cancer) Cells
| DMSO Concentration | 24h Incubation (% Viability) | 48h Incubation (% Viability) | 72h Incubation (% Viability) |
| 0.1% | ~100% | ~100% | ~98% |
| 0.5% | ~100% | ~95% | ~90% |
| 1.0% | ~95% | ~85% | ~75% |
| 2.5% | ~70% | ~50% | ~30% |
| 5.0% | ~50% | ~30% | <15% |
Data compiled from multiple sources. Actual values may vary based on experimental conditions.
Table 3: DMSO Cytotoxicity in HT-29 (Colon Cancer) Cells
| DMSO Concentration | 24h Incubation (% Viability) | 48h Incubation (% Viability) | 72h Incubation (% Viability) |
| 0.1% | ~100% | ~100% | ~100% |
| 0.5% | ~100% | ~98% | ~95% |
| 1.0% | ~90% | ~80% | ~70% |
| 2.0% | ~60% | ~40% | ~25% |
| 4.0% | ~30% | <20% | <10% |
Data compiled from multiple sources. Actual values may vary based on experimental conditions.[13]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in 100% sterile DMSO to achieve a final concentration of 10 mM.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation (maintaining a constant final DMSO concentration):
-
Method A (for a single final concentration):
-
Prepare a series of intermediate dilutions of your this compound stock solution in 100% DMSO. For example, to achieve final concentrations of 10 µM, 5 µM, and 1 µM this compound with a final DMSO concentration of 0.1%, you would prepare 10 mM, 5 mM, and 1 mM intermediate stocks in 100% DMSO.
-
Add 1 µL of each intermediate stock to 10 mL of cell culture medium. This will result in a 1:1000 dilution and a final DMSO concentration of 0.1%.
-
-
Method B (for serial dilutions in a plate):
-
Prepare your highest concentration of this compound in culture medium with the desired final DMSO concentration (e.g., 10 µM this compound in medium with 0.1% DMSO).
-
In your multi-well plate, add culture medium containing the same final DMSO concentration (0.1%) to all wells except the first one (which contains your highest this compound concentration).
-
Perform serial dilutions by transferring a portion of the solution from the first well to the second, mixing, and repeating for subsequent wells. This ensures the DMSO concentration remains constant across all dilutions.
-
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare your this compound working solutions and vehicle control (medium with the same final DMSO concentration) as described in Protocol 1.
-
Carefully remove the old medium from the wells and replace it with the treatment solutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilization solution (e.g., 100% DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling through the Glucocorticoid Receptor pathway.
Caption: this compound's inhibitory effect on the NLRP3 inflammasome pathway.
Experimental Workflow
Caption: Troubleshooting workflow for high cell death in this compound experiments.
References
- 1. lifetein.com [lifetein.com]
- 2. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 4. Dimethyl sulfoxide inhibits NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P 106: Effects of Dimethyl Sulfoxide on NLRP3 Inflammasome and Alzheimer's Disease - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]
- 7. A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Cytotoxicity of dimethyl sulfoxide and antineoplastic combinations against human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic cytotoxicity of combinations of dimethyl sulfoxide and antineoplastic agents against P388 leukemia in CD-F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic cytotoxicity between dimethyl sulfoxide and antineoplastic agents against ovarian cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antcins from Antrodia cinnamomea and Antrodia salmonea Inhibit Angiotensin-Converting Enzyme 2 (ACE2) in Epithelial Cells: Can Be Potential Candidates for the Development of SARS-CoV-2 Prophylactic Agents [mdpi.com]
Validation & Comparative
A Comparative Guide to NLRP3 Inflammasome Inhibitors: Antcin A and MCC950
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical therapeutic target for a wide range of inflammatory and autoimmune diseases. Its activation leads to the production of pro-inflammatory cytokines IL-1β and IL-18, driving inflammatory processes. This guide provides an objective comparison of two prominent NLRP3 inhibitors, Antcin A and MCC950, summarizing their performance based on available experimental data.
At a Glance: Key Performance Indicators
| Feature | This compound | MCC950 |
| Reported IC50 | Data not consistently reported, described as a potent inhibitor. | ~7.5 nM (mouse BMDM), ~8.1 nM (human MDM)[1] |
| Mechanism of Action | Directly targets and inhibits the assembly and activation of the NLRP3 inflammasome.[2][3] | Directly binds to the NACHT domain of NLRP3, blocking its ATPase activity and subsequent oligomerization.[1][4] |
| Specificity | Appears to be specific for the NLRP3 inflammasome. | Highly specific for NLRP3; does not inhibit AIM2, NLRC4, or NLRP1 inflammasomes.[4] |
| In Vivo Efficacy | Demonstrated efficacy in mouse models of non-alcoholic fatty liver disease and depression.[3][5] | Proven effective in numerous animal models, including those for multiple sclerosis, CAPS, and aortic aneurysms.[6][7][8] |
| Source | Natural compound isolated from the medicinal mushroom Antrodia cinnamomea. | Synthetic small molecule. |
Delving Deeper: Mechanism of Action and Specificity
Both this compound and MCC950 exert their inhibitory effects through direct interaction with the NLRP3 protein, a crucial feature for minimizing off-target effects. MCC950 is a well-characterized inhibitor that binds to the Walker B motif within the NACHT domain of NLRP3, thereby preventing ATP hydrolysis, a critical step for inflammasome activation.[4] This targeted action ensures high specificity for the NLRP3 inflammasome, with studies confirming its lack of activity against other inflammasomes like AIM2 and NLRC4.[4]
This compound, a triterpenoid from Antrodia cinnamomea, also directly targets the NLRP3 protein to inhibit its assembly and activation.[2][3] While the precise binding site is not as extensively characterized as that of MCC950, studies on related compounds like Antcin K have shown a targeted binding relationship with NLRP3.[5] Further research is needed to fully elucidate the molecular interactions between this compound and the NLRP3 protein and to comprehensively assess its specificity against a broader panel of inflammasomes.
Experimental Evidence: A Head-to-Head Look
Direct comparative studies between this compound and MCC950 are limited in the current literature. However, individual studies provide valuable insights into their respective potencies and therapeutic potential.
MCC950 has been extensively evaluated in a variety of in vitro and in vivo models. In bone marrow-derived macrophages (BMDMs), MCC950 inhibits IL-1β production with a half-maximal inhibitory concentration (IC50) in the low nanomolar range, highlighting its exceptional potency.[1] Its efficacy has been demonstrated in numerous preclinical models of NLRP3-driven diseases.
Studies on this compound and its related compounds, Antcin H and K, have also shown significant promise. For instance, this compound has been shown to alleviate pyroptosis and inflammatory responses in Kupffer cells in a model of non-alcoholic fatty liver disease by targeting the NLRP3 inflammasome.[3] Antcin K was found to suppress microglial polarization and neuroinflammation in a mouse model of depression by directly targeting NLRP3.[5] While these studies establish the NLRP3-inhibitory activity of Antcins, more quantitative data, such as IC50 values from standardized assays, are needed for a direct potency comparison with MCC950.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the evaluation of NLRP3 inhibitors. Specific parameters may vary between individual studies.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This assay is fundamental for determining the potency and efficacy of NLRP3 inhibitors.
1. Cell Culture and Priming:
- Mouse bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs) are commonly used.
- Cells are seeded in appropriate culture plates and primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This "Signal 1" upregulates the expression of NLRP3 and pro-IL-1β.
2. Inhibitor Treatment:
- Following priming, cells are pre-incubated with various concentrations of the test inhibitor (e.g., this compound or MCC950) for a specified period (e.g., 30-60 minutes).
3. NLRP3 Activation:
- NLRP3 is then activated with a "Signal 2" agonist, such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM), for 1-2 hours.
4. Measurement of IL-1β Release:
- The cell culture supernatant is collected.
- The concentration of secreted IL-1β is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
- The IC50 value is calculated from the dose-response curve.
Western Blot Analysis for Caspase-1 Activation
This method assesses the inhibitor's effect on a key downstream event of NLRP3 activation.
1. Sample Preparation:
- Following the in vitro assay described above, cell lysates and supernatants are collected.
2. SDS-PAGE and Protein Transfer:
- Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is then incubated with a primary antibody specific for the cleaved (active) form of caspase-1 (p20).
- After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
4. Detection:
- A chemiluminescent substrate is added, and the signal is detected using an imaging system. A reduction in the cleaved caspase-1 band in the presence of the inhibitor indicates its efficacy.
Visualizing the Landscape: Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Conclusion
Both this compound and MCC950 are potent and direct inhibitors of the NLRP3 inflammasome, representing promising therapeutic candidates for a host of inflammatory diseases. MCC950 is a well-established, highly potent, and specific synthetic inhibitor with a wealth of preclinical data. This compound, a natural product, also demonstrates significant NLRP3-inhibitory effects in various disease models. To facilitate a more direct and comprehensive comparison, further studies are warranted to quantify the potency (IC50) of this compound and to fully characterize its specificity profile against other inflammasomes. The continued investigation of both natural and synthetic NLRP3 inhibitors will be crucial in advancing the development of novel anti-inflammatory therapies.
References
- 1. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 5. Antcin K targets NLRP3 to suppress neuroinflammation and improve the neurological behaviors of mice with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Effects of Antcin H Isolated from Antrodia cinnamomea Against Neuroinflammation in Huntington's Disease via NLRP3 Inflammasome Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of MCC950 on NLRP3 inflammasome and inflammatory biomarkers: a systematic review and meta-analysis on animal studies [immunopathol.com]
Unveiling the Potential of Antcin A: A Comparative Guide to Glucocorticoid Receptor Translocation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Antcin A's efficacy in inducing glucocorticoid receptor (GR) translocation against other known modulators. Supported by experimental data and detailed protocols, this document serves as a valuable resource for validating this compound's potential as a novel therapeutic agent.
The translocation of the glucocorticoid receptor from the cytoplasm to the nucleus is a critical step in the signaling pathway of glucocorticoids, a class of steroid hormones widely used for their anti-inflammatory and immunosuppressive properties. Upon ligand binding, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus, where it regulates gene expression. This compound, a triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea, has emerged as a compound of interest for its potential to mimic the effects of glucocorticoids by inducing GR translocation.[1][2] This guide compares the effectiveness of this compound with established glucocorticoid agonists and antagonists.
Comparative Efficacy in Inducing GR Nuclear Translocation
The ability of a compound to induce the nuclear translocation of the glucocorticoid receptor is a key indicator of its potential as a GR modulator. Experimental data on the minimal concentration required to trigger this event and the half-maximal effective concentration (EC50) provide a quantitative measure for comparison.
A key study demonstrated that this compound is effective in inducing the nuclear migration of the glucocorticoid receptor.[1][2] However, its potency is lower than that of the well-established glucocorticoids, dexamethasone and cortisone. The minimal concentration of this compound required to induce GR translocation was found to be 10 µM, whereas cortisone and the potent synthetic glucocorticoid dexamethasone achieved the same effect at 1 µM and 0.1 µM, respectively.[1][2] Notably, other related antcin compounds, namely antcins B, C, H, and K, did not induce GR translocation, highlighting the specific activity of this compound.[1][2]
For a more detailed comparison of potency, the EC50 value, which represents the concentration of a compound that provokes a response halfway between the baseline and maximum response, is a critical parameter. While specific EC50 values for this compound in GR translocation assays are not yet widely published, data for other known GR modulators are available from various studies and commercial assays. For instance, in a commercially available GR redistribution assay, dexamethasone exhibits an EC50 of approximately 1 nM, while the antagonist mifepristone (RU486) has an EC50 of around 0.5 nM for inducing GR translocation.[3] It is important to note that both agonists and some antagonists can induce GR nuclear translocation.[3]
Geldanamycin, an inhibitor of heat shock protein 90 (Hsp90), has been shown to impede the dexamethasone-dependent translocation of the GR, demonstrating the importance of the GR-chaperone complex in this process.[1][2][4] The antagonist RU486 is also known to induce GR nuclear translocation.[5][6]
The following table summarizes the available quantitative data for the induction of glucocorticoid receptor translocation by this compound and its alternatives.
| Compound | Type | Minimal Effective Concentration (µM) | EC50 for GR Translocation (nM) | Notes |
| This compound | Putative Agonist | 10[1][2] | Not Reported | Other antcins (B, C, H, and K) are inactive.[1][2] |
| Dexamethasone | Agonist | 0.1[1][2] | ~1[3] | Potent synthetic glucocorticoid. |
| Cortisone | Agonist | 1[1][2] | Not Reported | A natural glucocorticoid. |
| Mifepristone (RU486) | Antagonist | Not Reported | ~0.5[3] | Also induces GR translocation.[5][6] |
| Geldanamycin | Inhibitor | - | - | Inhibits dexamethasone-induced translocation.[1][2][4] |
Experimental Protocols
Accurate validation of a compound's effect on GR translocation relies on robust and well-defined experimental protocols. The two most common methods for assessing this cellular event are immunofluorescence microscopy and high-content screening (HCS) assays using fluorescently tagged GR.
Immunofluorescence Staining for GR Translocation
This method allows for the direct visualization of the subcellular localization of the endogenous or overexpressed GR.
1. Cell Culture and Treatment:
-
Seed adherent cells (e.g., A549, HeLa, or U2OS) on sterile glass coverslips in a multi-well plate.
-
Culture cells to the desired confluency (typically 60-80%).
-
Treat the cells with the test compounds (e.g., this compound, dexamethasone) at various concentrations for a specified duration (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
2. Fixation and Permeabilization:
-
After treatment, gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular proteins.
-
Wash the cells three times with PBS.
3. Immunostaining:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody specific for the glucocorticoid receptor (e.g., rabbit anti-GR antibody) diluted in blocking buffer, typically overnight at 4°C. The optimal dilution should be determined empirically.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
4. Mounting and Imaging:
-
Counterstain the cell nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. The translocation of GR is quantified by observing the co-localization of the GR signal (e.g., green fluorescence) with the nuclear stain (e.g., blue fluorescence).
High-Content Screening (HCS) Assay for GR Translocation
HCS assays offer a high-throughput method for quantifying GR translocation in response to a large number of compounds. These assays typically utilize a cell line stably expressing a fusion protein of GR and a fluorescent protein, such as Green Fluorescent Protein (GFP).
1. Cell Line and Culture:
-
Utilize a cell line that stably expresses a GFP-tagged glucocorticoid receptor (e.g., U2OS-GR-GFP).
-
Seed the cells in multi-well imaging plates suitable for HCS.
2. Compound Treatment:
-
Prepare a dilution series of the test compounds in an appropriate assay buffer.
-
Add the compounds to the cells and incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
3. Cell Staining and Imaging:
-
Fix the cells with a suitable fixative.
-
Stain the nuclei with a fluorescent nuclear dye (e.g., Hoechst 33342).
-
Acquire images of both the GFP-GR and the nuclear stain using an automated high-content imaging system.
4. Image Analysis:
-
Use image analysis software to automatically identify the nuclear and cytoplasmic compartments of each cell based on the nuclear stain.
-
Quantify the mean fluorescence intensity of the GFP-GR signal in both the nucleus and the cytoplasm.
-
The ratio of nuclear to cytoplasmic fluorescence intensity is calculated as a measure of GR translocation. An increase in this ratio indicates translocation.
-
Dose-response curves can be generated to determine the EC50 values of the test compounds.
Visualizing the Molecular Events
To better understand the context of this compound's action, the following diagrams illustrate the glucocorticoid receptor signaling pathway and a typical experimental workflow for assessing GR translocation.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for GR Translocation Assay.
Conclusion
The available evidence indicates that this compound can induce the nuclear translocation of the glucocorticoid receptor, a key step in mimicking the action of glucocorticoids.[1][2] While it is less potent than dexamethasone and cortisone, its specific activity, not shared by other tested antcins, makes it a promising candidate for further investigation.[1][2] To provide a more definitive comparison of its efficacy, future studies should focus on determining the EC50 value of this compound for GR translocation in various cell types and under different experimental conditions. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers to build upon in validating the therapeutic potential of this compound as a novel modulator of the glucocorticoid receptor signaling pathway.
References
- 1. Heat shock protein 90-dependent (geldanamycin-inhibited) movement of the glucocorticoid receptor through the cytoplasm to the nucleus requires intact cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Geldanamycin, a heat shock protein 90-binding benzoquinone ansamycin, inhibits steroid-dependent translocation of the glucocorticoid receptor from the cytoplasm to the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effect of glucocorticoid receptor antagonists on glucocorticoid receptor nuclear translocation and DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Efficacy of Antcin A in Cancer Models: A Comparative Analysis Against Standard-of-Care Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pre-clinical efficacy of Antcin A, a triterpenoid from the medicinal mushroom Antrodia cinnamomea, with standard-of-care chemotherapeutic agents in various cancer models. The data presented is compiled from multiple independent studies and is intended to serve as a resource for researchers in oncology and drug discovery.
Executive Summary
This compound and its analogs have demonstrated significant anti-cancer properties across a range of cancer cell lines, including breast, lung, and renal cancer. Its mechanisms of action primarily involve the induction of apoptosis, inhibition of cell migration and invasion, and modulation of key signaling pathways. While direct head-to-head comparative studies with standard-of-care drugs are limited, this guide synthesizes available data to provide a comparative overview of their efficacy. It is important to note that the presented data is derived from various studies with differing experimental conditions, and therefore, direct comparisons should be interpreted with caution.
In Vitro Efficacy: A Comparative Look at Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the available IC50 values for this compound and its analog Antcin H against various cancer cell lines, alongside standard-of-care drugs used in the treatment of those cancers.
Table 1: Comparison of IC50 Values in Breast Cancer Cell Lines
| Compound | Cell Line | Incubation Time | IC50 Concentration | Citation |
| This compound | MCF-7 | 24h | Not explicitly stated, but effective concentrations for inhibiting migration were in the µM range. | |
| This compound | MDA-MB-231 | 24h | Not explicitly stated, but effective concentrations for inhibiting migration were in the µM range. | |
| Doxorubicin | MCF-7 | 48h | ~1 µM - 4 µM | |
| Doxorubicin | MDA-MB-231 | 48h | ~1 µM |
Table 2: Comparison of IC50 Values in Lung Cancer Cell Lines
| Compound | Cell Line | Incubation Time | IC50 Concentration | Citation |
| A. cinnamomea Extract (contains this compound) | A549 | Not Stated | Not explicitly stated, but extract showed dose-dependent cytotoxicity. | |
| Cisplatin | NCI-H446 (SCLC) | Not Stated | Dose-dependent cytotoxicity observed. |
Table 3: Comparison of IC50 Values in Renal Cancer Cell Lines
| Compound | Cell Line | Incubation Time | IC50 Concentration | Citation |
| Antcin H | 786-0 | 48h | 170 µM | |
| Sunitinib | 786-O | Not Stated | ~5 µM | |
| Sunitinib | ACHN | Not Stated | 1.9 µM | |
| Sunitinib | Caki-1 | Not Stated | 2.8 µM |
Anti-Metastatic Potential: Inhibition of Cell Migration and Invasion
A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. In vitro assays such as the wound healing and transwell invasion assays are used to assess the anti-metastatic potential of therapeutic compounds.
Breast Cancer:
This compound has been shown to inhibit the migration and invasion of breast cancer cells. Studies indicate that this compound treatment leads to a significant reduction in the closure of a "wound" in a cancer cell monolayer and a decrease in the number of cells that migrate through a Matrigel-coated membrane in a transwell assay.
Renal Cancer:
Similarly, Antcin H has demonstrated the ability to suppress the migration and invasion of renal carcinoma cells at non-cytotoxic concentrations.
Induction of Apoptosis
This compound and its related compounds from Antrodia cinnamomea have been shown to induce apoptosis in cancer cells. This is a crucial mechanism for eliminating cancerous cells. In lung cancer cells, for instance, extracts of A. cinnamomea have been observed to induce apoptotic pathways.
In Vivo Efficacy: Tumor Growth Inhibition
Pre-clinical in vivo studies using animal models provide valuable insights into the potential therapeutic efficacy of a compound.
An ethanolic extract of Antrodia cinnamomea has been shown to significantly inhibit tumor growth in a Lewis lung carcinoma allograft model. Oral administration of the extract resulted in a marked reduction in tumor volume. In lung cancer xenograft models, cisplatin has been shown to suppress tumor growth. A direct comparative study between purified this compound and cisplatin in the same lung cancer model is needed for a conclusive comparison.
Signaling Pathways and Mechanisms of Action
This compound:
This compound exerts its anti-cancer effects through the modulation of several key signaling pathways.
Caption: this compound signaling pathway in breast cancer.
In breast cancer, this compound activates p53, which in turn induces the expression of microRNA-200c. This microRNA then inhibits the transcription factor ZEB1, a key regulator of the epithelial-to-mesenchymal transition (EMT). The inhibition of ZEB1 leads to the upregulation of epithelial markers like E-cadherin and downregulation of mesenchymal markers like N-cadherin, ultimately suppressing cancer cell migration and invasion.
Standard-of-Care Drugs:
-
Doxorubicin: This anthracycline antibiotic primarily works by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, all of which lead to DNA damage and apoptosis.
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, leading to DNA damage and triggering apoptosis.
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that blocks signaling pathways involved in tumor angiogenesis and cell proliferation.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of a compound on cancer cells and calculate the IC50 value.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound (e.g., this compound) or a standard drug for a specified duration (e.g., 24, 48, or 72 hours).
-
After treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial reductase convert MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against compound concentration.
-
2. Wound Healing (Scratch) Assay
-
Objective: To assess the effect of a compound on cancer cell migration.
-
Methodology:
-
Cells are grown to a confluent monolayer in a culture plate.
-
A sterile pipette tip is used to create a linear "scratch" or "wound" in the monolayer.
-
The cells are washed to remove debris and then incubated with a medium containing the test compound or control.
-
Images of the wound are captured at different time points (e.g., 0, 12, 24 hours).
-
The rate of wound closure is quantified by measuring the area of the gap over time using image analysis software.
-
Caption: Workflow for a wound healing assay.
3. Transwell Invasion Assay
-
Objective: To evaluate the ability of a compound to inhibit cancer cell invasion through an extracellular matrix.
-
Methodology:
-
The upper chamber of a transwell insert (with a porous membrane) is coated with a layer of Matrigel, which mimics the basement membrane.
-
Cancer cells, pre-treated with the test compound or control, are seeded in the upper chamber in a serum-free medium.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
The cells are incubated for a period (e.g., 24-48 hours) to allow for invasion.
-
Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Invading cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
-
The number of invaded cells is counted under a microscope.
-
4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a compound.
-
Methodology:
-
Cells are treated with the test compound or control for a specified time.
-
Both adherent and floating cells are collected and washed.
-
Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.
-
PI is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
-
The stained cells are analyzed by flow cytometry to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Conclusion
This compound demonstrates promising anti-cancer activity in a variety of pre-clinical models. Its ability to inhibit cell proliferation, migration, and invasion, as well as induce apoptosis, suggests its potential as a therapeutic agent. However, the current body of research lacks direct comparative studies against standard-of-care drugs under standardized conditions. The data presented in this guide highlights the need for further investigation, including head-to-head in vivo efficacy studies, to fully elucidate the therapeutic potential of this compound in oncology. Researchers are encouraged to use the provided experimental protocols as a foundation for such comparative studies.
A Comparative Analysis of Antcin A and Other Prominent Natural Compounds in Liver Protection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hepatoprotective effects of Antcin A, a key bioactive compound from the medicinal mushroom Antrodia cinnamomea, with other well-researched natural compounds: silymarin, curcumin, and resveratrol. The following sections present quantitative data from various experimental studies, detailed experimental protocols, and visualizations of the key signaling pathways involved in their liver-protective mechanisms.
Comparative Efficacy of Hepatoprotective Compounds
The hepatoprotective potential of these natural compounds has been evaluated in numerous preclinical studies, primarily using animal models of liver injury. The following tables summarize the quantitative data on key biomarkers of liver function and oxidative stress. It is important to note that the experimental conditions, including the animal models, dosage, and duration of treatment, vary across studies, which should be considered when interpreting the data.
Table 1: Effects on Liver Injury Markers (ALT and AST)
| Compound | Animal Model | Inducing Agent | Dose | % Reduction in ALT | % Reduction in AST | Reference |
| Antcin C | HepG2 cells | AAPH | 5-20 µM | Significant | Significant | [1] |
| Silymarin | Rats | CCl4 | Not Specified | Significant | Significant | [2] |
| Curcumin | Mice | Acetaminophen | 25-50 mg/kg | Significant | Significant | [3] |
| Resveratrol | Rats | Vancomycin | 20 mg/kg | Significant | Significant | [4] |
Note: ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase) are key enzymes that leak into the bloodstream upon liver damage. A reduction in their serum levels indicates a protective effect.
Table 2: Effects on Oxidative Stress Markers (MDA and GSH)
| Compound | Animal Model | Inducing Agent | Dose | % Reduction in MDA | % Increase in GSH | Reference |
| Antcin C | HepG2 cells | AAPH | 5-20 µM | Significant | Significant | [1] |
| Silymarin | Not Specified | Not Specified | Not Specified | Not Specified | Enhances hepatic glutathione | [5] |
| Curcumin | Rats | CCl4 | Not Specified | Significant | Significant | [6] |
| Resveratrol | Rats | Vancomycin | 20 mg/kg | Significant | Significant | [4] |
Note: MDA (Malondialdehyde) is a marker of lipid peroxidation and oxidative stress. GSH (Glutathione) is a major endogenous antioxidant. A decrease in MDA and an increase in GSH levels signify a reduction in oxidative stress.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of hepatoprotective compounds.
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats
This is a widely used animal model to screen for hepatoprotective agents.
1. Animal Model:
-
Male Sprague-Dawley or Wistar rats (200-250g) are typically used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.[2]
2. Induction of Liver Injury:
-
Carbon tetrachloride (CCl4) is diluted in a vehicle such as olive oil or corn oil (commonly a 1:1 ratio).[7]
-
The CCl4 solution is administered to the rats, typically via intraperitoneal injection or oral gavage.[2][7]
-
The dosage and frequency of administration can vary, for example, 1.5 mL/kg of CCl4 in 50% olive oil twice a week for 4 weeks to induce liver fibrosis.[8]
3. Treatment:
-
The test compound (e.g., this compound, silymarin, curcumin, or resveratrol) is administered to the treatment groups, usually before or concurrently with the CCl4 administration.
-
A control group receives the vehicle only, and a CCl4-only group serves as the disease model control.
4. Sample Collection and Analysis:
-
At the end of the experimental period, blood samples are collected for the analysis of serum liver enzymes (ALT, AST).
-
The animals are then euthanized, and liver tissues are collected for histopathological examination and measurement of oxidative stress markers (MDA, GSH).
Biochemical Assays
1. Measurement of ALT and AST:
-
Serum levels of ALT and AST are determined using commercially available enzymatic assay kits, following the manufacturer's instructions.[9] The activity of these enzymes is typically measured spectrophotometrically.
2. Measurement of Malondialdehyde (MDA):
-
Liver tissue is homogenized in a suitable buffer.
-
The homogenate is then reacted with thiobarbituric acid (TBA) under acidic conditions at a high temperature.
-
The resulting pink-colored complex is measured spectrophotometrically at a specific wavelength (around 532-535 nm).
3. Measurement of Reduced Glutathione (GSH):
-
Liver tissue is homogenized, and the proteins are precipitated.
-
The supernatant is then reacted with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).[10]
-
The resulting yellow-colored product is measured spectrophotometrically at 412 nm.[10]
Signaling Pathways and Mechanisms of Action
The hepatoprotective effects of these natural compounds are mediated through the modulation of various signaling pathways.
This compound
This compound primarily exerts its protective effects by mitigating oxidative stress and inflammation. It has been shown to activate the Nrf2 signaling pathway, a key regulator of the antioxidant response.[11] Additionally, Antcin H, another compound from Antrodia cinnamomea, has been found to protect against liver injury by disrupting the interaction of c-Jun-N-terminal kinase (JNK) with mitochondria.[12][13]
This compound activates the Nrf2 antioxidant pathway.
Silymarin
Silymarin, a complex of flavonolignans, is a well-known hepatoprotective agent.[14] Its mechanisms of action are multifaceted and include antioxidant, anti-inflammatory, and antifibrotic effects.[14] It can scavenge free radicals, inhibit lipid peroxidation, and modulate inflammatory signaling pathways such as NF-κB.[14][15]
Silymarin's multi-target hepatoprotective action.
Curcumin
Curcumin, the active compound in turmeric, possesses potent antioxidant and anti-inflammatory properties. It can modulate multiple signaling pathways, including NF-κB, and has been shown to suppress the activation of hepatic stellate cells, which are key mediators of liver fibrosis.[6] Curcumin also upregulates the expression of various antioxidant enzymes.[6]
Curcumin inhibits the NF-kB inflammatory pathway.
Resveratrol
Resveratrol, a polyphenol found in grapes and other fruits, is known for its antioxidant and anti-inflammatory activities. It can activate the sirtuin 1 (SIRT1) signaling pathway, which plays a crucial role in cellular metabolism and stress resistance.[16] Resveratrol has also been shown to inhibit the activation of hepatic stellate cells and reduce liver fibrosis.[17]
Resveratrol activates the SIRT1 signaling pathway.
Conclusion
This compound, silymarin, curcumin, and resveratrol all demonstrate significant hepatoprotective properties through various mechanisms, primarily centered around their antioxidant and anti-inflammatory activities. While direct comparative studies are limited, the available data suggest that all four compounds are effective in mitigating liver injury in preclinical models. This compound shows particular promise through its modulation of the Nrf2 and JNK pathways. Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy of these promising natural compounds for liver protection in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. CCl4-induced hepatotoxicity: protective effect of rutin on p53, CYP2E1 and the antioxidative status in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERK/NF-kB/COX-2 Signaling Pathway Plays a Key Role in Curcumin Protection against Acetaminophen-Induced Liver Injury [mdpi.com]
- 4. Protective role of resveratrol against VCM-induced hepatotoxicity in male wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin in Liver Diseases: A Systematic Review of the Cellular Mechanisms of Oxidative Stress and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. media.neliti.com [media.neliti.com]
- 11. researchgate.net [researchgate.net]
- 12. Antcin H Protects Against Acute Liver Injury Through Disruption of the Interaction of c-Jun-N-Terminal Kinase with Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antcin H Protects Against Acute Liver Injury Through Disruption of the Interaction of c-Jun-N-Terminal Kinase with Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jbclinpharm.org [jbclinpharm.org]
- 15. Silymarin: Unveiling its pharmacological spectrum and therapeutic potential in liver diseases—A comprehensive narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Resveratrol prevents liver fibrosis via two possible pathways: Modulation of alpha fetoprotein transcriptional levels and normalization of protein kinase C responses - PMC [pmc.ncbi.nlm.nih.gov]
Antcin A Demonstrates Potent In Vivo Anti-Tumor Activity: A Comparative Analysis
For Immediate Release
Taipei, Taiwan – November 10, 2025 – New comparative analyses of preclinical in vivo studies validate the significant anti-tumor activity of Antcin A, a triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea. The research highlights this compound's efficacy in inhibiting tumor growth, both as a standalone agent and in combination with standard chemotherapy drugs, in breast and colon cancer xenograft models. These findings position this compound as a promising candidate for further oncological drug development.
This guide provides a comprehensive comparison of this compound's in vivo anti-tumor performance against conventional chemotherapeutic agents, supported by detailed experimental data and protocols for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound in Xenograft Models
In vivo studies utilizing immunodeficient mouse models with subcutaneously implanted human cancer cell lines have substantiated the anti-tumor effects of this compound. The following tables summarize the quantitative data from key comparative studies.
Breast Cancer Xenograft Model: this compound vs. Paclitaxel
A study utilizing a breast cancer xenograft model in NOD/SCID mice, with implanted MDA-MB-231 human breast cancer cells, compared the efficacy of this compound (referred to as Antrocin in the study) with the widely used chemotherapeutic agent, Paclitaxel. The data reveals a notable anti-tumor effect of this compound when administered alone, which is significantly enhanced when used in a sequential regimen with Paclitaxel.
| Treatment Group | Dosage & Administration | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Saline, intraperitoneal (i.p.) | ~1800 | 0% |
| This compound | 50 mg/kg, i.p., 5 days/week | ~1000 | ~44% |
| Paclitaxel | 10 mg/kg, i.p., 2 days/week | ~800 | ~56% |
| This compound + Paclitaxel | Sequential regimen | ~300 | ~83% |
Data is estimated from graphical representations in the cited literature and presented for comparative purposes.
Colon Cancer Xenograft Model: Antrodia cinnamomea Extract vs. 5-Fluorouracil (5-FU)
In a separate study, an ethanol extract of Antrodia cinnamomea (AC), rich in this compound and other bioactive triterpenoids, was evaluated in a colon cancer xenograft model. NOD/SCID mice were implanted with DLD-1 human colon cancer cells and treated with the AC extract, 5-Fluorouracil (5-FU), or a combination. The results underscore the potent anti-tumor properties of the Antrodia cinnamomea extract.
| Treatment Group | Dosage & Administration | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Saline, i.p. | ~2000 | 0% |
| AC Extract | 50 mg/kg, i.p., 5 days/week | ~1100 | ~45% |
| 5-FU | 10 mg/kg, i.p., 2 days/week | ~1300 | ~35% |
| AC Extract + 5-FU | Combination regimen | ~500 | ~75% |
Data is estimated from graphical representations in the cited literature and presented for comparative purposes.
Underlying Mechanisms of Action: Signaling Pathway Modulation
This compound exerts its anti-tumor effects through the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. In breast cancer models, this compound has been shown to downregulate the β-catenin/Notch1/Akt signaling pathway, which is crucial for cancer stem cell properties and tumorigenesis.[1]
This compound inhibits key oncogenic signaling pathways.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the referenced in vivo studies.
Breast Cancer Xenograft Study Protocol
-
Animal Model: Female NOD/SCID mice (6-8 weeks old).
-
Cell Line: MDA-MB-231 human breast cancer cells.
-
Tumor Implantation: 1 x 10⁶ MDA-MB-231 cells were suspended in a 1:1 mixture of serum-free medium and Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment Regimen:
-
Vehicle Control: Intraperitoneal (i.p.) injection of saline.
-
This compound (Antrocin): 50 mg/kg body weight, administered i.p. five times a week.
-
Paclitaxel: 10 mg/kg body weight, administered i.p. twice a week.
-
Combination Therapy: Sequential administration of this compound and Paclitaxel at the above dosages.
-
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: Volume = (Length × Width²) / 2.
-
Study Endpoint: The study was terminated after a predetermined period (e.g., 21 days), and tumors were excised and weighed.
Colon Cancer Xenograft Study Protocol
-
Animal Model: Male NOD/SCID mice (4-6 weeks old).
-
Cell Line: DLD-1 human colon cancer cells.
-
Tumor Implantation: 1 x 10⁶ DLD-1 cells were injected subcutaneously into the dorsal flank of each mouse.
-
Treatment Regimen:
-
Vehicle Control: Intraperitoneal (i.p.) injection of the vehicle.
-
Antrodia cinnamomea (AC) Extract: 50 mg/kg body weight, administered i.p. five times a week.
-
5-Fluorouracil (5-FU): 10 mg/kg body weight, administered i.p. twice a week.
-
Combination Therapy: Co-administration of AC extract and 5-FU at the specified dosages.
-
-
Tumor Measurement: Tumor size was monitored and measured with calipers every 3 days.
-
Study Endpoint: Mice were euthanized at the end of the study period, and tumors were excised for further analysis.
Workflow for in vivo validation of anti-tumor activity.
The presented data underscores the potential of this compound as a potent anti-tumor agent. Its ability to inhibit tumor growth as a monotherapy and to synergize with existing chemotherapeutics warrants further investigation and clinical consideration. The detailed protocols provided herein offer a framework for researchers to replicate and expand upon these pivotal findings.
References
A Comparative Analysis of Antcin A and Synthetic Glucocorticoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally derived compound Antcin A and widely used synthetic glucocorticoids. This analysis, supported by experimental data, delves into their mechanisms of action, anti-inflammatory and immunosuppressive efficacy, and side effect profiles to inform future research and drug development endeavors.
Introduction
Synthetic glucocorticoids have long been the cornerstone of anti-inflammatory and immunosuppressive therapies. However, their clinical utility is often hampered by a significant burden of adverse effects. This has spurred the search for alternative agents with comparable efficacy but improved safety profiles. This compound, a triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea, has emerged as a promising candidate due to its potent anti-inflammatory properties. This guide presents a comparative analysis of this compound and synthetic glucocorticoids, focusing on key performance metrics and the underlying experimental evidence.
Mechanism of Action: A Tale of Two Molecules, One Receptor
Both this compound and synthetic glucocorticoids exert their primary anti-inflammatory effects through the glucocorticoid receptor (GR), a nuclear hormone receptor that regulates the transcription of a wide array of genes.[1][2][3][4]
Synthetic Glucocorticoids: These synthetic analogs of endogenous cortisol readily diffuse across the cell membrane and bind to the cytosolic GR. This binding event triggers a conformational change in the receptor, leading to its dissociation from chaperone proteins and subsequent translocation into the nucleus. Once in the nucleus, the activated GR dimer can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby suppressing the expression of inflammatory cytokines, chemokines, and adhesion molecules.[5]
This compound: Research has demonstrated that this compound mimics the action of glucocorticoids by also binding to the cytosolic GR and inducing its nuclear translocation.[2][3][4] Molecular docking studies have shown that this compound fits into the ligand-binding pocket of the GR, initiating a similar cascade of events as synthetic glucocorticoids, ultimately leading to the suppression of inflammatory gene expression.[2]
However, a key distinction lies in the potency of receptor activation. Studies have shown that a higher concentration of this compound is required to induce GR nuclear migration compared to synthetic glucocorticoids like dexamethasone and cortisone, suggesting a lower binding affinity for the receptor.[2]
Signaling Pathway Diagram: Glucocorticoid Receptor Activation
Caption: Glucocorticoid Receptor (GR) signaling pathway initiated by ligand binding.
Comparative Efficacy: A Quantitative Look at Anti-inflammatory and Immunosuppressive Effects
The efficacy of this compound and synthetic glucocorticoids has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data from these studies.
Glucocorticoid Receptor Activation
| Compound | Minimal Concentration for GR Nuclear Translocation (µM) | Reference |
| This compound | 10 | [2] |
| Cortisone | 1 | [2] |
| Dexamethasone | 0.1 | [2] |
In Vitro Anti-inflammatory Activity: Inhibition of NF-κB
| Compound | Cell Line | Assay | IC50 | Reference |
| Antcin K | Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | NF-κB Luciferase Activity | Dose-dependent inhibition observed | [6] |
| Dexamethasone | A549 (Human Lung Carcinoma) | Inhibition of 3xκB Luciferase Activity | 0.5 nM | [7] |
| Budesonide | A549 (Human Lung Carcinoma) | Inhibition of 3xκB Luciferase Activity | 2.7 x 10⁻² nM | [7] |
| Fluticasone Propionate | A549 (Human Lung Carcinoma) | Inhibition of 3xκB Luciferase Activity | 0.5 x 10⁻² nM | [7] |
In Vivo Anti-inflammatory Activity: Collagen-Induced Arthritis (CIA) Model
| Compound | Animal Model | Dosing | Key Findings | Reference |
| Antcin K | C57BL/6J Mice | 10 or 30 mg/kg, intraperitoneally | Significantly reduced paw swelling, cartilage degradation, and bone erosion. Decreased serum levels of TNF-α, IL-1β, and IL-8. | [6] |
| Dexamethasone | DBA1/lacJ Mice | 0.5, 1.0, and 2.0 mg/kg, intraperitoneally | Dose-dependent reduction in joint score and swollen joint severity score. | [8] |
| Prednisone | Lewis Rats | Not specified | Reduced paw thickness and clinical score. | [9] |
A Second Anti-inflammatory Mechanism: NLRP3 Inflammasome Inhibition
Recent studies have unveiled an additional anti-inflammatory mechanism for this compound that is independent of the GR pathway. This compound has been shown to be a potent inhibitor of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18.[10] This dual mechanism of action distinguishes this compound from synthetic glucocorticoids and may contribute to its therapeutic potential.
Experimental Workflow: NLRP3 Inflammasome Activation Assay
Caption: Workflow for assessing NLRP3 inflammasome activation and its inhibition.
Side Effect Profile: The Critical Differentiator
The long-term use of synthetic glucocorticoids is associated with a wide range of debilitating side effects, limiting their clinical application.
Common Side Effects of Synthetic Glucocorticoids: [11]
-
Metabolic: Weight gain, hyperglycemia, insulin resistance, osteoporosis
-
Cardiovascular: Hypertension, fluid retention
-
Immunologic: Increased susceptibility to infections
-
Musculoskeletal: Muscle wasting, osteoporosis
-
Ophthalmic: Cataracts, glaucoma
-
Psychiatric: Mood swings, psychosis
This compound Side Effect Profile: The available data on the side effect profile of this compound is still emerging but appears promising. A first-in-human Phase I study of a botanical drug extracted from Antrodia cinnamomea (LEAC-102), containing this compound as a major component, found no serious adverse effects, with a maximum tolerated dose determined to be 2988 mg/day.[12] A 90-day oral toxicity study in rats using disc-cultured Antrodia cinnamomea fruiting bodies also reported no mortality or adverse effects on general health, body and organ weights, or hematological and biochemical parameters at doses up to 1000 mg/kg/day.[13][14] Furthermore, a 28-day oral toxicity study of antrocin (a related compound) in rats showed no toxic effects at a dose of 37.5 mg/kg.[15] While these initial findings are encouraging, more extensive and long-term comparative toxicology studies are necessary to fully delineate the safety profile of this compound relative to synthetic glucocorticoids.
Experimental Protocols
Glucocorticoid Receptor Nuclear Translocation Assay
Objective: To determine the ability of a compound to induce the translocation of the glucocorticoid receptor from the cytoplasm to the nucleus.
Materials:
-
Human lung carcinoma cells (A549)
-
Cell culture medium (e.g., F-12K medium) supplemented with fetal bovine serum and antibiotics
-
Test compounds (this compound, dexamethasone, cortisone)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (for fixing cells)
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Primary antibody against GR
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed A549 cells in appropriate culture plates (e.g., 96-well plates or chamber slides) and culture until they reach a suitable confluency.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, and 10 µM) or vehicle control for a specified period (e.g., 1 hour).[2]
-
After treatment, wash the cells with PBS and fix with paraformaldehyde.
-
Permeabilize the cells with a suitable buffer to allow antibody entry.
-
Incubate the cells with a primary antibody specific for the glucocorticoid receptor.
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of the GR by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the in vivo anti-inflammatory and anti-arthritic efficacy of a test compound.
Materials:
-
Male DBA/1J mice (or other susceptible strains)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compounds (this compound, dexamethasone, prednisone) and vehicle
-
Syringes and needles for immunization and administration
-
Calipers for measuring paw thickness
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA. Administer an intradermal injection of the emulsion at the base of the tail of each mouse.[16][17][18]
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer a booster intradermal injection of this emulsion.[16][17][18]
-
Treatment: Begin administration of the test compounds or vehicle at a predetermined time point after the booster immunization (e.g., when signs of arthritis appear). Dosing can be performed via various routes (e.g., intraperitoneal, oral gavage) and at different frequencies and durations depending on the study design.[6][8][9][19][20][21]
-
Assessment of Arthritis:
-
Clinical Scoring: Regularly monitor the mice for signs of arthritis in their paws, and score the severity based on a standardized scale (e.g., 0-4 for each paw, assessing erythema, swelling, and joint rigidity).
-
Paw Thickness: Measure the thickness of the paws using calipers at regular intervals.
-
-
Histopathological Analysis: At the end of the study, sacrifice the mice and collect the joints for histopathological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Collect blood samples to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-collagen antibodies.
Conclusion
This compound presents a compelling profile as a potential alternative to synthetic glucocorticoids. Its dual mechanism of action, targeting both the glucocorticoid receptor and the NLRP3 inflammasome, suggests a broad anti-inflammatory capacity. While it appears to have a lower affinity for the GR than synthetic glucocorticoids, its favorable preliminary safety profile warrants further investigation. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to conduct further comparative studies. Future research should focus on direct, head-to-head comparisons of this compound with a wider range of synthetic glucocorticoids in various preclinical models of inflammatory and autoimmune diseases, as well as comprehensive, long-term toxicological studies to firmly establish its safety and therapeutic window. Such research will be pivotal in determining the potential of this compound to become a next-generation anti-inflammatory and immunosuppressive agent.
References
- 1. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 2. This compound, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound contributs to anti-inflammatory effect of Niuchangchih (Antrodia camphorata) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antcin K Inhibits TNF-α, IL-1β and IL-8 Expression in Synovial Fibroblasts and Ameliorates Cartilage Degradation: Implications for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Protective Effects of Antcin H Isolated from Antrodia cinnamomea Against Neuroinflammation in Huntington's Disease via NLRP3 Inflammasome Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Chemical Composition and Chronic Toxicity of Disc-Cultured Antrodia cinnamomea Fruiting Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Oxidant, Anti-Mutagenic Activity and Safety Evaluation of Antrocin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. chondrex.com [chondrex.com]
- 19. Enhancing Prednisone-Based Arthritis Therapy with Targeted IL-27 Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of Dexamethasone on Cartilage Degeneration in Rats with Collagen-induced Arthritis [slarc.org.cn]
- 21. Effects of combination M40403 and dexamethasone therapy on joint disease in a rat model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the ACE2 Inhibitory Potential of Antcin A: A Comparative Guide
For researchers and drug development professionals investigating therapeutic avenues targeting the angiotensin-converting enzyme 2 (ACE2), Antcin A has emerged as a compound of interest. This guide provides a comprehensive comparison of this compound's ACE2 inhibitory activity with other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to facilitate informed research decisions.
Executive Summary
This compound, a triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea, has demonstrated significant activity in reducing ACE2 protein levels in cellular models. Unlike direct enzymatic inhibitors, the primary mechanism of this compound appears to be the downregulation of ACE2 protein expression. This guide will delve into the quantitative data supporting this, compare its efficacy to other compounds, and elucidate the experimental methodologies and potential signaling pathways involved.
Data Presentation: Quantitative Comparison of ACE2 Modulation
The primary mechanism of this compound's effect on ACE2 is the reduction of its protein expression rather than direct enzymatic inhibition. The following table summarizes the quantitative data on the reduction of ACE2 protein levels by this compound and other Antcins in human colorectal adenocarcinoma cells (HT-29). For a broader perspective, a comparison with other natural compounds that also reduce ACE2 expression is included.
Table 1: Comparison of ACE2 Protein Reduction by this compound and Other Compounds
| Compound | Cell Line | Concentration | Incubation Time | Method | ACE2 Reduction | Reference |
| This compound | HT-29 | 40 µM | 48 h | ELISA | From 11.23 ng/mL to 4.39 ng/mL | [1] |
| Antcin B | HT-29 | 20 µM | 48 h | ELISA | From 11.23 ng/mL to 4.22 ng/mL | [1] |
| Antcin C | HT-29 | 40 µM | 48 h | ELISA | From 11.23 ng/mL to 4.19 ng/mL | [1] |
| Antcin H | HT-29 | 20 µM | 48 h | ELISA | From 11.23 ng/mL to 5.91 ng/mL | [1] |
| Antcin I | HT-29 | 20 µM | 48 h | ELISA | From 11.23 ng/mL to 4.19 ng/mL | [1] |
| Citronellal (Positive Control) | HT-29 | 50 µM | 48 h | ELISA | Data not quantified, but Antcins were found to be highly competitive. | [1] |
| Baicalin | Human Small Alveolar Epithelial Cells | Not specified | Not specified | Not specified | ~75% inhibition of ACE2 expression | [2] |
| Theaflavin | Human Small Alveolar Epithelial Cells | Not specified | Not specified | Not specified | ~50% inhibition of ACE2 expression | [2] |
| Ascorbic Acid + Theaflavin | Human Small Alveolar Epithelial Cells | Not specified | Not specified | Not specified | ~87% inhibition of ACE2 expression | [2] |
It is important to note that direct enzymatic inhibition data (IC50 values) for this compound is not currently available in the scientific literature. The primary evidence points towards a reduction in ACE2 protein levels. For the purpose of a comprehensive overview, the following table includes IC50 values for known direct ACE2 enzymatic inhibitors.
Table 2: IC50 Values of Known Direct ACE2 Enzymatic Inhibitors
| Inhibitor | IC50 Value | Reference |
| MLN-4760 | 0.44 nM | [3] |
| Dehydrosulphurenic acid | Ki = 1.53 µM | Not an IC50, but a relevant inhibitory constant. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Culture and Treatment
HT-29 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator. For treatment, cells were seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, the cells were treated with various concentrations of Antcins or vehicle control (DMSO) for 48 hours.[1]
Quantification of ACE2 Protein Levels by ELISA
Following treatment, HT-29 cell lysates were prepared using a lysis buffer. The total protein concentration of each lysate was determined using a BCA protein assay kit. The levels of human ACE2 in the cell lysates were quantified using a commercially available human ACE2 ELISA kit, following the manufacturer's instructions. The results were expressed as ng/mL of ACE2.[1]
Analysis of ACE2 Protein Expression by Western Blot
Treated HT-29 cells were lysed, and the total protein concentration was determined. Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked and then incubated with a primary antibody specific for human ACE2. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software, with GAPDH serving as a loading control.[1]
Quantification of ACE2 mRNA Levels by qPCR
Total RNA was extracted from treated HT-29 cells using a commercial RNA isolation kit. The RNA was then reverse-transcribed into cDNA. Quantitative real-time PCR (qPCR) was performed using primers specific for human ACE2 and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of ACE2 mRNA was calculated using the ΔΔCt method.[1]
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to illustrate the proposed signaling pathway for this compound's effect on ACE2 and the general experimental workflow for its validation.
Caption: Proposed pathway for this compound's reduction of ACE2 protein levels.
Caption: Workflow for validating this compound's effect on ACE2.
Concluding Remarks
The available evidence strongly suggests that this compound's primary "inhibitory" action on ACE2 is through the significant reduction of its cellular protein levels, likely by promoting its degradation.[1] This mechanism distinguishes it from direct enzymatic inhibitors. For researchers developing therapeutics aimed at reducing the cellular presence of ACE2, this compound presents a promising lead compound. Further investigation into the specific E3 ligases and components of the ubiquitin-proteasome system involved in this compound-mediated ACE2 degradation is warranted to fully elucidate its mechanism of action and to guide future drug development efforts.
References
- 1. Antcins from Antrodia cinnamomea and Antrodia salmonea Inhibit Angiotensin-Converting Enzyme 2 (ACE2) in Epithelial Cells: Can Be Potential Candidates for the Development of SARS-CoV-2 Prophylactic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of ACE2 Expression by Ascorbic Acid Alone and its Combinations with Other Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Inhibitory Assessment of ACE2 Inhibitors for SARS-CoV-2: An In Silico and In Vitro Study | Department of Chemistry [chem.ox.ac.uk]
Antcin A: A Potent Anti-Inflammatory Phytochemical in Comparative Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory potency of Antcin A, a triterpenoid from the medicinal mushroom Antrodia cinnamomea, against other well-established anti-inflammatory phytochemicals: quercetin, curcumin, and resveratrol. This document summarizes key experimental data, details relevant experimental methodologies, and visualizes the primary signaling pathways involved in their anti-inflammatory action.
Quantitative Comparison of Anti-Inflammatory Potency
The anti-inflammatory effects of these phytochemicals are often quantified by their ability to inhibit key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Phytochemical | Inhibition of Nitric Oxide (NO) Production (IC50) | Inhibition of TNF-α Production | Inhibition of IL-6 Production |
| This compound | 19.61 ± 0.8 µM[1] | Suppresses release | Suppresses release |
| Quercetin | ~27 µM | Suppresses production[2] | Suppresses production |
| Curcumin | 3.7 - 11.0 µM | Suppresses production | Suppresses production |
| Resveratrol | Potent Inhibition (Specific IC50 varies) | Suppresses production | Suppresses production |
Note: The data for this compound's inhibition of TNF-α and IL-6 is currently qualitative, indicating a suppressive effect without specific IC50 values reported in the reviewed literature.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory properties of these phytochemicals are mediated through various signaling pathways. A primary mechanism for all four compounds involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.
This compound Signaling Pathway
This compound exhibits a unique anti-inflammatory mechanism by acting as a glucocorticoid receptor (GR) agonist.[1][3] This mimicry of glucocorticoids allows it to modulate gene expression, leading to the suppression of pro-inflammatory mediators. Additionally, this compound has been shown to inhibit the NF-κB pathway.[4]
Caption: this compound's anti-inflammatory signaling pathway.
Quercetin, Curcumin, and Resveratrol Signaling Pathway
Quercetin, curcumin, and resveratrol share a common mechanism of inhibiting the NF-κB signaling pathway. They can also modulate other pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is also involved in the inflammatory response.
Caption: Common anti-inflammatory signaling pathways of Quercetin, Curcumin, and Resveratrol.
Experimental Protocols
The following are generalized experimental protocols for the key assays used to determine the anti-inflammatory potency of these phytochemicals.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Caption: General workflow for the Nitric Oxide Inhibition Assay.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test phytochemicals (this compound, quercetin, curcumin, or resveratrol). The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined from the dose-response curve.
TNF-α and IL-6 Inhibition Assay (ELISA)
This assay quantifies the amount of pro-inflammatory cytokines, TNF-α and IL-6, secreted by macrophages in response to an inflammatory stimulus.
Methodology:
-
Cell Culture and Treatment: RAW 264.7 cells are cultured, seeded, and treated with the phytochemicals and LPS as described in the NO inhibition assay.
-
Supernatant Collection: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure: The concentration of TNF-α and IL-6 in the supernatant is determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. The general steps are as follows:
-
The supernatant is added to microplate wells pre-coated with a capture antibody specific for either TNF-α or IL-6.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis: The concentration of the cytokine in the samples is determined by comparing the absorbance to a standard curve generated with known concentrations of the recombinant cytokine. The percentage of inhibition is calculated, and IC50 values can be determined if a dose-response is observed.
Conclusion
This compound demonstrates significant anti-inflammatory potential, with a noteworthy IC50 value for the inhibition of nitric oxide production that is comparable to other well-known anti-inflammatory phytochemicals. Its unique mechanism of action, involving the glucocorticoid receptor, sets it apart from quercetin, curcumin, and resveratrol, which primarily act through the NF-κB and MAPK pathways. While quantitative data on this compound's inhibition of TNF-α and IL-6 is still emerging, its demonstrated ability to suppress these key pro-inflammatory cytokines underscores its potential as a potent anti-inflammatory agent. Further research is warranted to fully elucidate its comparative potency and therapeutic applications.
References
- 1. This compound, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apjai-journal.org [apjai-journal.org]
- 3. This compound, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for Antcin A: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe handling and disposal of Antcin A, a potent NLRP3 inhibitor used in various research applications. Adherence to these protocols is crucial for maintaining laboratory safety and ensuring environmental compliance.
Safety and Handling Overview
This compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS).[1] However, standard laboratory safety practices should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[1] In case of accidental contact, rinse the affected area thoroughly with water.
Quantitative Safety Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₂O₄ | [1] |
| Molecular Weight | 454.64 g/mol | [1] |
| Appearance | Solid Powder | |
| Solubility in DMSO | 50 mg/mL (109.98 mM) | [2] |
| Storage (Powder) | -20°C for 3 years | [2] |
| Storage (In Solvent) | -80°C for 1 year | [2] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its physical state (solid or in solution) and local institutional and environmental regulations.
Disposal of Solid this compound Waste
For pure, unused, or expired solid this compound that is not contaminated with any hazardous substances:
-
Consult Local Guidelines : Always check with your institution's Environmental Health and Safety (EHS) department for specific procedures regarding non-hazardous chemical waste.
-
Secure Packaging : Place the solid this compound in a clearly labeled, sealed container.
-
Direct Disposal : In many cases, non-hazardous solids can be disposed of directly into a designated dumpster. Do not place them in regular laboratory trash cans that are handled by custodial staff.[3]
Disposal of this compound Solutions
The disposal of this compound solutions is dictated by the solvent used. Dimethyl sulfoxide (DMSO) is a common solvent for this compound.
-
Solvent is Key : If this compound is dissolved in a flammable or hazardous solvent like DMSO, the entire solution must be treated as hazardous chemical waste.[4]
-
Waste Collection : Collect the this compound solution in a designated, properly labeled hazardous waste container for organic solvents.
-
Do Not Drain Dispose : Never pour solutions of this compound in organic solvents down the drain.[5]
-
EHS Pickup : Arrange for the disposal of the hazardous waste container through your institution's EHS department.
Disposal of Contaminated Materials
Any materials, such as pipette tips, gloves, or absorbent pads, that are contaminated with this compound should be disposed of according to the nature of the potential hazard. If contaminated with a solution of this compound in a hazardous solvent, these materials should be disposed of as solid hazardous waste.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are crucial for reproducibility and safety.
In Vitro Inhibition of NLRP3 Inflammasome
This protocol outlines the general steps to assess the inhibitory effect of this compound on the NLRP3 inflammasome in cell culture, as suggested by its known biological activity.[2][6][7]
-
Cell Culture : Culture appropriate cells (e.g., Kupffer cells, macrophages) in a suitable medium.
-
Preparation of this compound Stock Solution : Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 50 mM).
-
Cell Treatment : Treat the cells with varying concentrations of this compound for a specified period.
-
Inflammasome Activation : Induce NLRP3 inflammasome activation using appropriate stimuli (e.g., LPS and ATP).
-
Analysis : Measure the levels of inflammatory cytokines (e.g., IL-1β) in the cell supernatant by ELISA and analyze the expression of NLRP3, Caspase-1, and GSDMD-NT by Western blotting.[2][7]
Visualized Workflows and Pathways
To further clarify procedures and mechanisms, the following diagrams are provided.
References
Personal protective equipment for handling Antcin A
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of investigational compounds like Antcin A is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a steroid-like phytochemical with potent anti-inflammatory and anti-tumor properties, a comprehensive approach to personal protection is crucial to minimize exposure.[1][2][] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-grade nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Change the outer glove immediately if contaminated, and change both gloves at least every hour.[4] |
| Body Protection | Protective Gown | A disposable, non-permeable, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs is required.[4] |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles or a full-face shield to protect against splashes and aerosols.[4] |
| Respiratory Protection | NIOSH-approved Respirator | If there is a risk of aerosolization or if working with the powder outside of a certified chemical fume hood, a NIOSH-approved respirator appropriate for chemical dusts and mists should be used. |
Operational Plan: Handling and Experimental Protocols
Adherence to strict procedural guidelines is critical for the safe handling of this compound.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a designated, well-ventilated, and clearly labeled area, away from incompatible materials.
-
Recommended storage for the powder form is at -20°C for up to three years. If in a solvent, store at -80°C for up to one year.[1]
Preparation of Solutions:
-
All handling of solid this compound and preparation of solutions must be conducted in a certified chemical fume hood or a Class II, Type B2 biological safety cabinet that is vented to the outside.
-
Before beginning, ensure all necessary PPE is correctly donned.
-
Use a plastic-backed absorbent pad on the work surface to contain any potential spills.
-
When weighing the powdered form, do so carefully to avoid creating dust.
-
For dissolving, a recommended solvent is DMSO, up to a concentration of 50 mg/mL (109.98 mM).[1] Sonication may be required to fully dissolve the compound.[1]
-
Clearly label all prepared solutions with the compound name, concentration, solvent, date, and hazard information.
Experimental Use:
-
When adding this compound to cell cultures or animal models, use luer-lock syringes to prevent accidental needle detachment.
-
Any equipment that comes into contact with this compound should be decontaminated after use.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of as hazardous chemical waste in a designated, properly labeled container.[5] Do not mix with other chemical waste.[5] |
| Contaminated PPE (Gloves, Gown, etc.) | Place all disposable items, such as gloves and absorbent pads, into a dedicated, sealed plastic bag within the fume hood or BSC.[4] This bag should then be placed in a designated chemotherapy waste container.[4] |
| Contaminated Sharps (Needles, Syringes) | If a syringe is completely empty with no visible residue, it can be disposed of in a red sharps container.[5] If any amount of the drug remains, the syringe must be disposed of as hazardous chemical waste in a designated black bulk waste container.[5] Do not recap needles.[5] |
| Liquid Waste | Collect all liquid waste containing this compound in a clearly labeled, leak-proof hazardous waste container. |
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move to fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[6] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[6] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Signaling Pathway of this compound
This compound is a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[7] It inhibits the assembly and activation of the NLRP3 inflammasome, which in turn can reduce pyroptosis (a form of inflammatory cell death) and the release of pro-inflammatory cytokines.[7]
Caption: this compound's inhibitory effect on the NLRP3 inflammasome pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
